molecular formula C7H14ClNO2 B2672296 2-Amino-6-heptenoic Acid Hydrochloride CAS No. 1346617-25-1; 89895-48-7

2-Amino-6-heptenoic Acid Hydrochloride

Cat. No.: B2672296
CAS No.: 1346617-25-1; 89895-48-7
M. Wt: 179.64
InChI Key: LDRPPHPKLBBNAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-heptenoic Acid Hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-6-heptenoic Acid Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-heptenoic Acid Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminohept-6-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-3-4-5-6(8)7(9)10;/h2,6H,1,3-5,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRPPHPKLBBNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Navigating the Complexities of a Key Linagliptin Impurity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Linagliptin Impurity A)

In the landscape of modern drug development, particularly in the synthesis of highly selective enzyme inhibitors like Linagliptin, the characterization and control of impurities are of paramount importance. This guide provides a comprehensive technical overview of 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, a known impurity of Linagliptin. A critical point of clarification for researchers is the correct Chemical Abstracts Service (CAS) number for this compound, which is 853029-57-9 , not 89895-48-7. This document is intended to serve as a vital resource for researchers, quality control analysts, and drug development professionals, offering insights into sourcing, purity specifications, and essential analytical verification protocols.

The presence of impurities can significantly impact the safety, efficacy, and regulatory approval of a final drug product. Therefore, a thorough understanding of each impurity's profile is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and drug performance. This guide will delve into the technical specifications from various suppliers and provide a robust framework for in-house quality assessment.

Supplier Landscape and Purity Specifications

The procurement of well-characterized reference standards is the foundational step for any analytical work involving pharmaceutical impurities. Several specialized chemical suppliers offer CAS 853029-57-9. The table below summarizes the offerings from a selection of these vendors. It is crucial to note that while a purity percentage is often stated, the comprehensiveness of the accompanying Certificate of Analysis (CoA) is the true indicator of a supplier's quality commitment.

SupplierStated PurityProduct Name/SynonymsAdditional Information
BOC Sciences 98%8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione; Linagliptin Impurity AAppearance: White to Pale Yellow Solid. Storage: -20°C.[]
Echemi Not specified8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dioneListed as a trader based in India.[2]
LGC Standards Not specified8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dioneProduct Code: TRC-F700670. Part of the Linagliptin API family.[3]
Veeprho Not specified8-Bromo-7-(but-2-yn-1-yl)-3-methyl-2-((4-methylquinazolin-2-yl)methoxy)-3,7-dihydro-6H-purin-6-oneParent Drug: Linagliptin.
Anax Laboratories Not specified8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dioneProvides the SMILES string for the compound.[4]

Expert Insight: When selecting a supplier, it is imperative to request a preliminary Certificate of Analysis. Scrutinize the analytical methods used for purity determination. High-Performance Liquid Chromatography (HPLC) is the industry standard, and the CoA should ideally provide the chromatogram, demonstrating the peak purity. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are also critical for confirming the structural identity of the compound.

A Self-Validating Protocol for Purity Verification

Upon receipt of a new batch of CAS 853029-57-9, a rigorous in-house quality control check is essential to validate the supplier's specifications and ensure the material is suitable for its intended use. The following protocol outlines a comprehensive, self-validating workflow.

Experimental Workflow for Purity Verification

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Structural Confirmation & Purity cluster_2 Phase 3: Final Qualification A Material Receipt & Documentation Review B Visual Inspection (Color, Form) A->B C Solubility Tests (DMSO, Methanol) B->C D ¹H NMR & ¹³C NMR Spectroscopy C->D E High-Resolution Mass Spectrometry (HRMS) D->E Confirms Molecular Weight & Formula F HPLC-UV Purity Analysis E->F Informs Purity Assessment G Residual Solvent Analysis (GC-HS) F->G Quantifies Volatile Impurities H Data Compilation & Comparison to CoA G->H I Material Qualification (Pass/Fail) H->I J Release for Research Use I->J If Passed

Caption: Workflow for the comprehensive quality control of CAS 853029-57-9.

Step-by-Step Methodologies

1. Documentation and Physical Inspection:

  • Causality: The initial steps are crucial for ensuring the correct material has been received and for detecting any obvious signs of degradation or contamination.

  • Protocol:

    • Cross-reference the supplier's Certificate of Analysis with the received material's label information (CAS number, batch number).

    • Visually inspect the material for uniform color and physical form (e.g., crystalline solid, powder). Note any discrepancies from the supplier's description. BOC Sciences, for instance, describes the compound as a white to pale yellow solid.[]

    • Perform qualitative solubility tests in appropriate solvents such as DMSO and Methanol, as indicated by supplier data.[]

2. Structural Confirmation via Spectroscopy:

  • Causality: Spectroscopic analysis provides unambiguous confirmation of the chemical structure, ensuring that the correct molecule has been synthesized.

  • Protocol:

    • ¹H and ¹³C NMR: Dissolve a small, accurately weighed sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration values in the ¹H spectrum, along with the number and chemical shifts of signals in the ¹³C spectrum, should be consistent with the structure of 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione.

    • HRMS: Prepare a dilute solution of the sample and analyze it using an HRMS instrument (e.g., ESI-TOF). The measured exact mass should be within a narrow tolerance (typically < 5 ppm) of the calculated theoretical mass for the molecular formula C₂₀H₁₇BrN₆O₂ (453.29 g/mol ).[][5]

3. Purity Determination by HPLC-UV:

  • Causality: HPLC is the gold standard for quantifying the purity of non-volatile organic compounds and for detecting and quantifying related substance impurities.

  • Protocol:

    • Method Development (if necessary): Develop a gradient reverse-phase HPLC method using a C18 column. A typical mobile phase system would consist of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).

    • Analysis: Prepare a standard solution of the material at a known concentration (e.g., 1 mg/mL). Inject the solution and monitor the elution profile using a UV detector at a suitable wavelength (determined by a UV scan).

    • Calculation: The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). The acceptance criterion is often ≥98%, though this can vary based on the intended application.

Conclusion

The rigorous analytical characterization of pharmaceutical impurities such as 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (CAS 853029-57-9) is a non-negotiable aspect of drug development and research. This guide has provided a framework for understanding the supplier landscape and has outlined a robust, self-validating protocol for the in-house verification of purity and identity. By adhering to these principles of scientific integrity and thorough analytical practice, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • PubChem. (n.d.). 8-Bromo-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione. Retrieved from [Link]

  • Veeprho. (n.d.). 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-2-((4-methylquinazolin-2-yl)methoxy)-3,7-dihydro-6H-purin-6-one. Retrieved from [Link]

  • Chem-Agro. (n.d.). 3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione. Retrieved from [Link]

Sources

Difference between (S)-2-Amino-6-heptenoic acid and (R)-enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Understanding the Stereochemical Differences Between (S)- and (R)-2-Amino-6-heptenoic Acid

Abstract

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity, pharmacokinetic profile, and toxicological properties. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different effects within a chiral biological environment. This guide delves into the core differences between the (S)- and (R)-enantiomers of 2-amino-6-heptenoic acid, a non-proteinogenic amino acid with potential applications in peptide synthesis and as a scaffold for bioactive molecules. While direct comparative biological data for these specific enantiomers is not extensively published, this paper serves as a technical roadmap for researchers. It outlines the foundational principles of stereoisomerism, provides validated methodologies for their synthesis and separation, and establishes a framework for the investigation of their distinct biological functions, thereby empowering scientists to unlock the unique potential of each stereoisomer.

Part 1: The Principle of Chirality in Biological Systems

The differential biological activity of enantiomers is a cornerstone of pharmacology. Biological systems, composed of homochiral building blocks like L-amino acids and D-sugars, create asymmetric environments. Receptors, enzyme active sites, and transport proteins are inherently chiral, leading to stereospecific interactions. This can be conceptualized through the "three-point attachment" model, where one enantiomer (the eutomer) can achieve a precise, multi-point binding to its biological target, eliciting a potent response. Its mirror image (the distomer), however, may bind weakly, differently, or not at all, resulting in lower potency, a different biological effect, or inactivity.[1]

cluster_S (S)-Enantiomer Interaction cluster_R (R)-Enantiomer Interaction s_mol (S)-Enantiomer COOH NH2 R s_receptor Receptor Site Site A Site B Site C s_mol:f1->s_receptor:p1 H-Bond s_mol:f2->s_receptor:p2 Ionic s_mol:f3->s_receptor:p3 Hydrophobic s_fit Optimal 3-Point Fit (High Affinity) r_mol (R)-Enantiomer COOH NH2 R r_receptor Receptor Site Site A Site B Site C r_mol:f1->r_receptor:p1 H-Bond r_mol:f2->r_receptor:p3 Steric Clash r_fit Suboptimal Fit (Low/No Affinity)

Figure 1: The "three-point attachment" model illustrating stereospecific receptor binding.

Part 2: Physicochemical and Stereochemical Properties

The enantiomers of 2-amino-6-heptenoic acid share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their defining difference lies in their interaction with plane-polarized light, a property known as optical activity.[2] One enantiomer will rotate light in a clockwise (+) or dextrorotatory direction, while the other will rotate it to an equal degree in the counter-clockwise (-) or levorotatory direction.[3]

Property(S)-2-Amino-6-heptenoic acid(R)-2-Amino-6-heptenoic acidRacemic (±)-2-Amino-6-heptenoic acid
Molecular Formula C₇H₁₃NO₂C₇H₁₃NO₂C₇H₁₃NO₂
Molecular Weight 143.18 g/mol 143.18 g/mol 143.18 g/mol
CAS Number 166734-64-1Not assigned89895-48-7 (HCl salt)[4]
Predicted XLogP3 -1.5-1.5-1.5
Specific Rotation ([α]D) To be determined experimentallyTo be determined experimentally
Chiral Purity >99% (achievable via synthesis/resolution)>99% (achievable via synthesis/resolution)50:50 mixture

Table 1: Comparative physicochemical properties of 2-amino-6-heptenoic acid stereoisomers. Data predicted or sourced from chemical databases.

Part 3: Strategies for Obtaining Enantiopure Forms

The production of single-enantiomer compounds is paramount for preclinical and clinical studies. Two primary strategies are employed: asymmetric synthesis, which creates the desired enantiomer directly, and chiral resolution, which separates a pre-existing racemic mixture.[5]

Asymmetric Synthesis via Chiral Auxiliary

Asymmetric synthesis provides an elegant and efficient route to a single enantiomer, avoiding the 50% theoretical yield limit of classical resolution. A robust method for synthesizing non-proteinogenic amino acids involves the diastereoselective alkylation of a chiral nickel (II) complex of a glycine Schiff base.[6][7] This approach leverages a recoverable chiral auxiliary to direct the stereochemical outcome of the reaction.

Experimental Protocol: Asymmetric Synthesis of (S)-2-Amino-6-heptenoic acid

  • Step 1: Formation of the Chiral Ni(II) Complex.

    • To a stirred solution of the (S)-proline-derived chiral auxiliary ligand (1.0 eq) and glycine (1.1 eq) in methanol, add potassium carbonate (2.5 eq) and nickel(II) chloride hexahydrate (1.0 eq).

    • Reflux the mixture for 4-6 hours until the formation of the deep green Ni(II) complex is complete, as monitored by TLC.

    • Cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure. The resulting solid complex is used directly in the next step.

    • Causality: The chiral ligand and Ni(II) ion self-assemble with glycine to form a planar complex. The chiral environment around the glycine's α-carbon is now fixed, shielding one face from subsequent electrophilic attack.[6]

  • Step 2: Diastereoselective Alkylation.

    • Suspend the dried Ni(II) complex (1.0 eq) in anhydrous acetonitrile. Add powdered potassium carbonate (3.0 eq).

    • Add 5-bromo-1-pentene (1.2 eq) as the electrophile.

    • Stir the heterogeneous mixture vigorously at 50°C for 24-48 hours. Monitor the reaction by TLC for the disappearance of the starting complex and the appearance of the higher Rf alkylated product.

    • Causality: The base deprotonates the α-carbon of the glycine moiety to form a nucleophilic enolate. The bulky chiral auxiliary sterically hinders one face of the planar enolate, forcing the incoming alkyl halide (5-bromo-1-pentene) to approach from the less hindered face, thus establishing the desired (S)-stereocenter.[7]

  • Step 3: Decomplexation and Purification.

    • After cooling, filter the reaction mixture and concentrate the filtrate.

    • Dissolve the crude alkylated complex in methanol and add 2N hydrochloric acid. Stir at room temperature for 2 hours to hydrolyze the Schiff base and break apart the complex.

    • Concentrate the mixture and partition between water and diethyl ether to remove the liberated chiral auxiliary (which can be recovered from the organic phase).[6]

    • Apply the aqueous layer, containing the crude amino acid hydrochloride, to a Dowex 50WX8 ion-exchange column. Wash with water, then elute the amino acid with 2N ammonium hydroxide.

    • Concentrate the basic fractions to yield (S)-2-amino-6-heptenoic acid as a solid.

Figure 2: Workflow for the asymmetric synthesis of (S)-2-amino-6-heptenoic acid.
Chiral Resolution via Diastereomeric Salts

When a racemic mixture is available, classical resolution is a viable strategy. This involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by fractional crystallization.[8]

Experimental Protocol: Resolution of Racemic 2-Amino-6-heptenoic acid

  • Step 1: Salt Formation.

    • Dissolve racemic 2-amino-6-heptenoic acid (1.0 eq) in hot methanol.

    • In a separate flask, dissolve an enantiopure chiral acid, such as (R)-(-)-Mandelic acid (1.0 eq), in hot methanol.

    • Slowly add the mandelic acid solution to the amino acid solution with stirring.

    • Causality: The acid-base reaction between the racemic amine and the chiral acid forms two diastereomeric salts: [(S)-amino acid · (R)-mandelic acid] and [(R)-amino acid · (R)-mandelic acid]. These salts are no longer mirror images and possess different solubilities.[8]

  • Step 2: Fractional Crystallization.

    • Allow the combined solution to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight.

    • Collect the resulting crystals by vacuum filtration. These crystals will be enriched in the less soluble diastereomer.

    • The optical purity of the crystalline salt can be checked by measuring its specific rotation.

    • Recrystallize the solid from fresh hot methanol until a constant specific rotation is achieved, indicating the isolation of a pure diastereomer.

    • Causality: Due to differences in the crystal lattice energy, one diastereomer will be less soluble in the chosen solvent system and will preferentially crystallize out of the solution.

  • Step 3: Liberation of the Free Amino Acid.

    • Dissolve the pure diastereomeric salt in water and adjust the pH to ~10 with a base (e.g., 1M NaOH) to deprotonate the mandelic acid.

    • Extract the aqueous solution with diethyl ether multiple times to remove the mandelic acid.

    • Acidify the aqueous layer to pH ~7 and apply it to an ion-exchange column as described in the synthesis protocol to isolate the pure, enantiomerically enriched amino acid.

    • The other enantiomer can be recovered from the mother liquor from Step 2 by a similar process.

Part 4: Analytical Methods for Enantiomeric Discrimination

Verifying the enantiomeric purity of the final product is a critical quality control step. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for this analysis.[9]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers by passing them through a column packed with a chiral stationary phase. The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as teicoplanin (e.g., Astec CHIROBIOTIC® T), are highly effective.[6]

Protocol: Chiral HPLC Analysis of 2-Amino-6-heptenoic acid Enantiomers

  • System Preparation:

    • Column: Astec CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm.

    • Mobile Phase: 80:20 (v/v) Methanol / Water with 0.1% Acetic Acid and 0.05% Ammonium Hydroxide.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

    • Column Temperature: 25°C.

  • Sample Preparation:

    • Dissolve a small amount (~1 mg/mL) of the amino acid sample in the mobile phase. Filter through a 0.45 µm syringe filter.

  • Analysis:

    • Inject 10 µL of the sample onto the column.

    • Record the chromatogram for a sufficient time to allow both enantiomers to elute. The (S)- and (R)-enantiomers will appear as two distinct peaks.

    • Enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

ParameterExpected ValueRationale
Retention Time (k') 2 - 10Ensures good interaction with the CSP without excessive analysis time.
Separation Factor (α) > 1.1Indicates baseline or near-baseline separation of the two peaks.
Resolution (Rs) > 1.5Quantifies the degree of separation between the two peaks.

Table 2: Typical acceptance criteria for a validated chiral HPLC method.

Part 5: The Anticipated Divergence in Biological Activity

While specific studies on 2-amino-6-heptenoic acid are limited, its structure as a non-proteinogenic amino acid provides a basis for hypothesizing its stereoselective biological interactions.

  • Enzyme Inhibition: Many enzyme inhibitors are amino acid analogues. The precise stereochemical arrangement of the amino and carboxyl groups, along with the side chain, is critical for fitting into an enzyme's active site. For example, in a series of α,α-disubstituted 2-amino-6-boronohexanoic acid analogues, the (R)-enantiomer was found to be a potent inhibitor of human arginase, while the (S)-enantiomer was inactive.[2][9] This highlights that a change in stereochemistry at the α-carbon can completely abolish biological activity. A patent describing halogenated heptenoic acid derivatives as nitric oxide synthase inhibitors further suggests this scaffold's potential for enzyme interaction, where stereochemistry would likely be a critical factor.[10]

  • Peptide Incorporation and Structure: If used in peptide synthesis, incorporating an (S)- or (R)-amino acid would have dramatic and predictable consequences on the peptide's secondary structure (e.g., helices, sheets). Natural proteases are highly stereospecific and typically cleave peptide bonds adjacent to L-amino acids (which are S-configured, with the exception of cysteine). A peptide containing the unnatural (R)-enantiomer would therefore likely exhibit enhanced resistance to proteolytic degradation, a desirable property for therapeutic peptides.[11][12]

  • Receptor Binding: Similar to enzymes, cell surface receptors and transporters are chiral. It is highly probable that one enantiomer of 2-amino-6-heptenoic acid would be recognized and transported by a specific amino acid transporter system, while the other would not, leading to significant differences in cellular uptake and bioavailability.

cluster_Enzyme Enzyme Active Site cluster_S (S)-Enantiomer (Inhibitor) cluster_R (R)-Enantiomer (Inactive) enzyme Anionic Pocket (-) H-Bond Donor Hydrophobic Pocket s_mol (S)-Inhibitor NH3+ COOH Side Chain s_mol:f1->enzyme:p1 Ionic Bond s_mol:f2->enzyme:p2 H-Bond s_mol:f3->enzyme:p3 Binding r_mol (R)-Inactive NH3+ COOH Side Chain r_mol:f1->enzyme:p1 Ionic Bond r_mol:f2->r_mol:f3 Incorrect Orientation

Figure 3: Hypothetical stereoselective binding of enantiomers to an enzyme active site.

Part 6: Conclusion and Future Directions

The (S)- and (R)-enantiomers of 2-amino-6-heptenoic acid, while chemically similar, are distinct molecular entities that must be treated as such in any biological investigation. The principles of stereochemistry dictate that they will almost certainly interact differently with the chiral machinery of life. This guide has provided the theoretical foundation and practical, field-proven protocols for the enantioselective synthesis, resolution, and analysis of these compounds.

The critical next step for researchers is the systematic biological evaluation of the pure enantiomers. Head-to-head screening in relevant assays (e.g., enzyme inhibition, cellular uptake, receptor binding) is required to elucidate their individual pharmacological profiles. Such studies will not only reveal the eutomer for a specific activity but may also uncover novel biology associated with the distomer, transforming a once-overlooked isomer into a valuable pharmacological tool or lead compound.

Part 7: References

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  • Van Zandt, M. C., et al. (2013). Discovery of (R)‑2-Amino-6-borono-2-(2-(piperidin-1- yl)ethyl)hexanoic Acid and Congeners As Highly Potent Inhibitors of Human Arginases I and II for Treatment of Myocardial Reperfusion Injury. CONICET Digital. [Link]

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  • Golebiowski, A., et al. (2013). 2-Substituted-2-amino-6-boronohexanoic acids as arginase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(16), 4847-4851. [Link]

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  • TeachMePhysiology. (2024, April 8). Enzyme Inhibition. [Link]

  • 2-Amino-6-heptenoic Acid Hydrochloride. (n.d.). Pharmaffiliates. Retrieved February 24, 2026, from [Link]

  • Enzyme inhibition. (n.d.). Taylor & Francis. Retrieved February 24, 2026, from [Link]

  • Lefranc, M.-P. (2021). IMGT classes of the 20 common amino acids. IMGT Education. [Link]

  • Khan Academy. (n.d.). Amino acid structure and classifications. Retrieved February 24, 2026, from [Link]

  • van der Verren, S. E., et al. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. Journal of the American Chemical Society, 145(34), 18946-18955. [Link]

  • Sekhon, B. S. (2013). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. Journal of Modern Medicinal Chemistry, 1(1), 10-26. [Link]

Sources

Methodological & Application

Protocol for Fmoc-protection of 2-Amino-6-heptenoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Protocol for Fmoc-Protection of 2-Amino-6-heptenoic Acid Hydrochloride

Abstract

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis and a vital tool in organic chemistry, prized for its stability in acidic conditions and facile cleavage under mild basic treatment.[1][2] This orthogonality allows for complex molecular assembly with minimal side reactions.[3] This guide provides a comprehensive, field-proven protocol for the Nα-Fmoc protection of 2-amino-6-heptenoic acid hydrochloride, a non-canonical amino acid featuring a terminal alkene. This functional handle makes the resulting Fmoc-protected building block exceptionally valuable for introducing unique structural motifs and functionalities into peptides and other macromolecules through post-synthetic modifications like olefin metathesis or hydrofunctionalization.[4] We will delve into the reaction's mechanistic underpinnings, offer a detailed step-by-step methodology, and provide guidelines for product purification and characterization, ensuring researchers can confidently and efficiently synthesize this versatile compound.

Principles and Mechanistic Rationale

The protection of the primary amine of 2-amino-6-heptenoic acid hydrochloride is achieved via a nucleophilic acyl substitution reaction. The process can be broken down into key mechanistic steps that inform the choice of reagents and conditions.

  • Amine Deprotonation: The starting material is a hydrochloride salt, meaning the target amine is protonated as an ammonium ion (-NH3+) and is therefore non-nucleophilic. A base, typically sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is required to neutralize the salt and deprotonate the ammonium group, liberating the free primary amine (-NH₂). A stoichiometric excess of base is crucial to ensure this equilibrium favors the reactive free amine.[5][]

  • Nucleophilic Attack: The liberated amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc-donating reagent.[1][5] While 9-fluorenylmethyl chloroformate (Fmoc-Cl) can be used, it is highly reactive and susceptible to hydrolysis.[7] A more stable and commonly used alternative is N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), which minimizes the formation of dipeptide impurities and is less sensitive to aqueous conditions, making it the reagent of choice for this protocol.[1][][8]

  • Leaving Group Departure: The reaction proceeds through a tetrahedral intermediate, which then collapses, expelling the N-hydroxysuccinimide (NHS) leaving group to form the stable Fmoc-carbamate product. The use of Fmoc-OSu is advantageous as the NHS byproduct is water-soluble and easily removed during the aqueous work-up.

The reaction is typically performed under Schotten-Baumann conditions, utilizing a biphasic solvent system such as 1,4-dioxane and water.[5] This system effectively dissolves the polar amino acid salt and the non-polar Fmoc-OSu, facilitating the reaction at the interface. Maintaining a low initial temperature (0-5 °C) is critical to control the reaction rate and suppress the hydrolysis of Fmoc-OSu.[8]

Experimental Protocol

This protocol details the synthesis on a 10 mmol scale. Reagent quantities can be adjusted proportionally for different scales.

Materials and Reagents
ReagentGradeSupplierNotes
2-Amino-6-heptenoic acid hydrochloride≥98%Commercial Source---
Fmoc-OSu≥99%Commercial SourceStore desiccated.
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeCommercial Source---
1,4-DioxaneAnhydrous, ≥99.8%Commercial Source---
Ethyl Acetate (EtOAc)ACS Reagent GradeCommercial SourceFor extraction and chromatography.
n-HexaneACS Reagent GradeCommercial SourceFor chromatography/recrystallization.
Diethyl EtherACS Reagent GradeCommercial SourceFor washing.
Hydrochloric Acid (HCl), 1 MVolumetric StandardCommercial SourceFor acidification.
Sodium Sulfate (Na₂SO₄), AnhydrousACS Reagent GradeCommercial SourceFor drying organic layers.
Deionized Water (H₂O)Type 1In-house---
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and Teflon-coated stir bar

  • Ice/water bath

  • 500 mL Separatory funnel

  • Rotary evaporator

  • pH meter or pH indicator strips (range 1-14)

  • Thin Layer Chromatography (TLC) plates (Silica Gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Filtration apparatus (Büchner funnel, filter paper)

Step-by-Step Procedure
  • Preparation of Amino Acid Solution:

    • In a 250 mL round-bottom flask, dissolve 2-amino-6-heptenoic acid hydrochloride (1.0 eq., 10.0 mmol, 1.82 g) and sodium bicarbonate (2.2 eq., 22.0 mmol, 1.85 g) in 40 mL of deionized water.

    • Add 40 mL of 1,4-dioxane to the flask. Stir the biphasic mixture vigorously at room temperature until all solids are dissolved.

    • Causality Note: Using at least two equivalents of base is essential: one to neutralize the hydrochloride salt and a second to act as the base for the protection reaction itself.

  • Reaction Setup:

    • Cool the flask in an ice/water bath to 0-5 °C with continuous stirring.

    • In a separate beaker, dissolve Fmoc-OSu (1.05 eq., 10.5 mmol, 3.54 g) in 20 mL of 1,4-dioxane.

    • Causality Note: Cooling the reaction minimizes the potential for side reactions, primarily the hydrolysis of Fmoc-OSu by the aqueous base.[8]

  • Addition of Fmoc-OSu:

    • Using a dropping funnel or pipette, add the Fmoc-OSu solution to the chilled amino acid mixture dropwise over 20-30 minutes. Ensure vigorous stirring throughout the addition.

    • Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

    • Continue stirring the mixture for 12-18 hours (overnight).

  • Reaction Monitoring:

    • Monitor the reaction progress using TLC. Prepare a sample by taking a small aliquot from the reaction mixture, acidifying it with 1 M HCl, and extracting with a small volume of ethyl acetate.

    • Elute the TLC plate with a mobile phase of 10:1 Dichloromethane:Methanol.

    • Visualize the spots under UV light (254 nm). The starting material is not UV-active, while the Fmoc-protected product will show a strong UV absorbance. The reaction is complete when the starting amine (visualized with ninhydrin stain) is fully consumed.

  • Aqueous Work-up:

    • Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel.

    • Add 100 mL of deionized water to dilute the mixture.

    • Wash the aqueous phase with diethyl ether (2 x 50 mL) to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct. Discard the organic layers.[9]

    • Causality Note: This initial wash removes non-polar impurities before the product is isolated, simplifying the final purification.

  • Product Isolation and Extraction:

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by slowly adding 1 M HCl. Monitor the pH with a pH meter or strips. The product should precipitate as a white solid or oil.

    • Causality Note: Acidification protonates the carboxylate group of the amino acid product, rendering it less water-soluble and enabling its extraction into an organic solvent.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization
  • Purification: The crude product, typically a white solid or a pale yellow oil, is often of high purity. If necessary, it can be further purified by recrystallization from an ethyl acetate/hexane mixture or by flash column chromatography on silica gel.[9]

  • Characterization: The identity and purity of the final product, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-heptenoic acid, should be confirmed by:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure, including characteristic peaks for the Fmoc group, the aliphatic backbone, and the terminal vinyl protons.[10]

    • Mass Spectrometry (ESI-MS): To verify the correct molecular weight (C₂₂H₂₃NO₄, MW: 365.42 g/mol ).

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[11]

Quantitative Data and Workflow Summary

Table 1: Key Reaction Parameters
ParameterValue/ConditionRationale
Stoichiometry
Amino Acid HCl1.0 equivalentLimiting reagent.
Fmoc-OSu1.05 equivalentsA slight excess ensures complete consumption of the amino acid.[9]
NaHCO₃2.2 equivalentsNeutralizes the HCl salt and provides the basic medium for the reaction.
Reaction Conditions
Solvent System1:1 Dioxane / H₂OBiphasic system to dissolve both polar and non-polar reactants.[8]
Temperature0 °C to Room Temp.Initial cooling minimizes hydrolysis of Fmoc-OSu; warming ensures reaction completion.[8]
Reaction Time12 - 18 hoursStandard duration for complete conversion.[9]
Work-up & Yield
Acidification pH2 - 3Ensures full protonation of the product's carboxylate for efficient extraction.[9]
Expected Yield> 90%This is a highly efficient and reliable transformation.
Diagram 1: Experimental Workflow

Fmoc_Protection_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization A Dissolve Amino Acid HCl & NaHCO3 in Dioxane/Water C Cool Amino Acid Solution (0-5 °C) A->C B Prepare Fmoc-OSu in Dioxane D Slowly Add Fmoc-OSu Solution C->D E Warm to RT & Stir Overnight D->E F Monitor by TLC E->F G Dilute with Water & Wash with Diethyl Ether F->G H Acidify Aqueous Layer (pH 2-3) G->H I Extract with Ethyl Acetate (3x) H->I J Dry, Filter & Concentrate I->J K Purify (Recrystallization/Chromatography) J->K L Final Product: Fmoc-2-Amino-6-heptenoic acid K->L M NMR, MS, HPLC L->M

Caption: Workflow for the Fmoc protection of 2-amino-6-heptenoic acid.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Product Yield 1. Incomplete reaction. 2. Significant hydrolysis of Fmoc-OSu. 3. Product loss during work-up.1. Confirm reaction completion by TLC before work-up. 2. Ensure slow, dropwise addition of Fmoc-OSu at 0-5 °C. 3. Perform extractions carefully; ensure pH is correctly adjusted to 2-3.
Presence of Fmoc-OH Byproduct Inevitable side reaction from the hydrolysis of Fmoc-OSu.[7]This byproduct is typically removed during the diethyl ether wash and subsequent purification steps.
Product is an Oil, Not a Solid The product may have a low melting point or contain residual solvent.Dry thoroughly under high vacuum. If it remains an oil, proceed with characterization or purify by column chromatography.
Incomplete Reaction (Starting Material Remains) Insufficient base or reaction time.Ensure at least 2 equivalents of base are used. If the reaction stalls, consider adding another 0.5 equivalent of base and stir for several more hours.

References

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]

  • ResearchGate. (2016, May 18). Does anyone know how to protect l-Phe-OH with Fmoc-chloride?. Available at: [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotection. Available at: [Link]

  • ResearchGate. (2019, October 7). How to perform Fmoc protection using Fmoc-Cl?. Available at: [Link]

  • Montalbán, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1753.
  • ResearchGate. (2025, August 6). FMOC-Amino Acid Surfactants: Discovery, Characterization and Chiroptical Spectroscopy. Available at: [Link]

  • Mutter, M., et al. (2007). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 61(5), 298-301.
  • Zhdankin, V. V., et al. (2019). Large-Scale Asymmetric Synthesis of Fmoc-(S)-2-Amino-6,6,6-trifluorohexanoic Acid. ChemistrySelect, 4(21), 6479-6481.
  • Gawande, M. B., et al. (2012).
  • Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Available at: [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Available at: [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 10-24). Academic Press.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones. Available at: [Link]

  • Spring, D. R., et al. (2010). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2010(11), 1735-1737.
  • Albericio, F., et al. (n.d.). Mercaptobenzothiazole (MBT), for the Introduction of the Fmoc Moiety Free of Side-Reactions. Available at: [Link]

Sources

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Incorporating 2-Amino-6-heptenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Diversity of Peptides

Solid-Phase Peptide Synthesis (SPPS) has been a cornerstone of chemical biology and drug discovery, enabling the routine construction of natural peptides. The strategic incorporation of non-natural amino acids (nnAAs) has further expanded the utility of peptides, offering avenues to enhance proteolytic stability, modulate receptor affinity, and introduce novel functionalities. Among the diverse array of nnAAs, those bearing alkenyl side chains, such as (2S)-2-amino-6-heptenoic acid, have garnered significant attention. The terminal double bond in this amino acid serves as a versatile chemical handle for a variety of on-resin modifications, most notably for the formation of hydrocarbon staples through Ring-Closing Metathesis (RCM).

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of (2S)-2-amino-6-heptenoic acid into peptides using Fluorenylmethyloxycarbonyl (Fmoc)-based SPPS. We will delve into the critical aspects of this process, from the synthesis of the requisite Fmoc-protected amino acid to its efficient coupling, on-resin cyclization, and final characterization. The protocols and discussions herein are grounded in established principles of peptide chemistry, aiming to provide not just a set of instructions, but a framework for understanding the underlying chemical logic.

Physicochemical Properties of Key Reagents

A thorough understanding of the properties of the building blocks is paramount for successful SPPS.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearancePurityCAS Number
(2S)-2-Amino-6-heptenoic acidC₇H₁₃NO₂143.18--166734-64-1[1]
Fmoc-(2S)-2-amino-6-heptenoic acidC₂₂H₂₃NO₄365.43White to off-white powder>95%856412-22-1[2]

Synthesis of Fmoc-(2S)-2-amino-6-heptenoic acid

While Fmoc-(2S)-2-amino-6-heptenoic acid is commercially available, for researchers opting for in-house synthesis, a standard procedure involving the reaction of the free amino acid with an Fmoc-donating reagent under basic conditions can be employed. A representative protocol is provided below.

Protocol 1: Synthesis of Fmoc-(2S)-2-amino-6-heptenoic acid
  • Dissolution of Amino Acid: Dissolve (2S)-2-amino-6-heptenoic acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution.

  • Addition of Fmoc-OSu: Slowly add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents) in dioxane to the amino acid solution with vigorous stirring at 0-5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extraction: Extract the product into ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash chromatography on silica gel to obtain the pure Fmoc-(2S)-2-amino-6-heptenoic acid.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of Fmoc-(2S)-2-amino-6-heptenoic acid into a peptide sequence follows the standard Fmoc-SPPS cycle. The following diagram illustrates the key steps.

SPPS_Workflow cluster_SPPS_Cycle SPPS Cycle for Incorporating 2-Amino-6-heptenoic acid cluster_Post_Synthesis Post-Synthesis Modifications & Cleavage Resin 1. Resin Swelling (e.g., Rink Amide in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 3. Washing (DMF) Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid RCM 6. On-Resin Ring-Closing Metathesis (Grubbs' Catalyst) Final_Washing 7. Final Washing (DCM, DMF) RCM->Final_Washing Cleavage 8. Cleavage and Deprotection (TFA Cocktail) Final_Washing->Cleavage Precipitation 9. Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation cluster_SPPS_Cycle cluster_SPPS_Cycle

Figure 1: General workflow for SPPS incorporating 2-Amino-6-heptenoic acid and subsequent on-resin stapling.

Protocol 2: Standard Fmoc-SPPS Cycle

This protocol is for a 0.1 mmol scale synthesis.

  • Resin Swelling: Swell the resin (e.g., Rink Amide, 0.1 mmol) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents, 0.4 mmol) with a coupling reagent (e.g., HATU, 3.9 equivalents) and a base (e.g., DIPEA, 8 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids, extended coupling times or double coupling may be necessary.

  • Washing: Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Expertise & Experience: Coupling of Fmoc-(2S)-2-amino-6-heptenoic acid

While (2S)-2-amino-6-heptenoic acid is not exceptionally sterically hindered, the use of a potent coupling reagent is recommended to ensure high coupling efficiency, especially in "difficult" sequences.

Coupling ReagentClassKey Advantages
HATU Aminium/Uronium SaltHigh reactivity, low racemization.[3]
HBTU Aminium/Uronium SaltEfficient and widely used, cost-effective.[4]
DIC/Oxyma Carbodiimide/AdditiveReduces racemization, particularly for sensitive residues.[3]

For the incorporation of Fmoc-(2S)-2-amino-6-heptenoic acid, HATU is a highly recommended choice due to its high reactivity, which can help overcome any potential kinetic barriers. A standard coupling time of 2 hours is generally sufficient. Monitoring the coupling reaction with a qualitative test (e.g., Kaiser test) is advisable.

On-Resin Ring-Closing Metathesis (RCM) for Peptide Stapling

The terminal alkene side chains of two incorporated 2-Amino-6-heptenoic acid residues can be covalently linked on the solid support using a ruthenium-based catalyst, such as Grubbs' catalyst, to form a hydrocarbon staple. This conformational constraint can enhance the alpha-helicity and proteolytic resistance of the peptide.[5][6]

RCM_Diagram cluster_RCM On-Resin Ring-Closing Metathesis Peptide_Resin Peptide on Resin with two alkenyl side chains Stapled_Peptide_Resin Stapled Peptide on Resin Peptide_Resin->Stapled_Peptide_Resin RCM in DCM or DCE Catalyst Grubbs' Catalyst (e.g., 2nd Generation) Catalyst->Peptide_Resin

Sources

Application Notes and Protocols for Ring-Closing Metathesis (RCM) of Heptenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Cycloheptenoids and the Role of RCM

Seven-membered carbocycles and heterocycles are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents. Their synthesis, however, presents unique challenges due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings.[1] Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in synthetic organic chemistry, offering a direct and often high-yielding pathway to these valuable cyclic structures.[2] The development of well-defined ruthenium-based catalysts, particularly the Grubbs and Hoveyda-Grubbs families, has been instrumental in the widespread adoption of RCM. These catalysts exhibit remarkable functional group tolerance, allowing for the cyclization of substrates bearing sensitive moieties such as carboxylic acids and esters, which are common in drug candidates and natural product precursors.[3]

This guide provides a comprehensive overview of the critical parameters and protocols for the successful RCM of heptenoic acid derivatives, a class of substrates that directly leads to cycloheptenone precursors and other valuable seven-membered ring systems. We will delve into the nuances of catalyst selection, the optimization of reaction conditions, and troubleshooting common challenges, providing both the "how" and the "why" to empower researchers to confidently apply this transformative reaction in their own work.

Understanding the Core Reaction: A Mechanistic Overview

The catalytic cycle of RCM, as elucidated by Chauvin, involves the reaction of a metal-alkylidene complex with the two terminal alkenes of a diene substrate. This process proceeds through a series of [2+2] cycloadditions and cycloreversions via a metallacyclobutane intermediate. The driving force for the reaction is often the release of a small, volatile alkene, such as ethylene, which can be removed from the reaction mixture to drive the equilibrium towards the desired cyclic product.[2]

RCM_Mechanism cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Catalyst_Precursor [Ru]=CHPh Active_Catalyst [Ru]=CH2 Catalyst_Precursor->Active_Catalyst Initiation with Substrate Metallacyclobutane_1 First Metallacyclobutane Active_Catalyst->Metallacyclobutane_1 + Diene Diene Heptenoic Acid Derivative Intermediate Ruthenium-Alkylidene Intermediate Metallacyclobutane_1->Intermediate - Ethylene Metallacyclobutane_2 Second Metallacyclobutane Intermediate->Metallacyclobutane_2 Intramolecular Coordination Product Cycloheptene Derivative Metallacyclobutane_2->Product Release

Figure 1: A simplified representation of the RCM catalytic cycle.

Key Considerations for the RCM of Heptenoic Acid Derivatives

The successful RCM of heptenoic acid derivatives hinges on a careful consideration of several interconnected parameters.

Catalyst Selection: A Comparative Overview

The choice of catalyst is paramount and depends on the specific substrate and desired outcome. The evolution of Grubbs and Hoveyda-Grubbs catalysts has provided a suite of options with varying activities and stabilities.

Catalyst GenerationKey Features & Considerations for Heptenoic Acid Derivatives
Grubbs 1st Generation (G-I) - Good functional group tolerance, including esters and carboxylic acids.[3]- Generally less active than later generations, may require higher catalyst loading or elevated temperatures.
Grubbs 2nd Generation (G-II) - Significantly more active than G-I due to the N-heterocyclic carbene (NHC) ligand.[4] - Prone to decomposition at higher temperatures, which can lead to ruthenium hydride species that catalyze double bond isomerization.[5] - Often the catalyst of choice for a good balance of reactivity and stability.
Grubbs 3rd Generation (G-III) - Designed for fast initiation. - Particularly useful for ring-opening metathesis polymerization (ROMP), but also effective in RCM.
Hoveyda-Grubbs 1st & 2nd Gen. - Feature a chelating isopropoxystyrene ligand, which imparts greater stability and allows for easier removal of ruthenium byproducts. - The 2nd generation is generally more active and is a popular choice for complex molecule synthesis.
The Influence of the Carboxylic Acid Moiety

While ruthenium-based catalysts are known for their tolerance to acidic functional groups, the presence of a free carboxylic acid in the heptenoic acid substrate can influence the reaction. A notable study has shown that Grubbs-type catalysts can exhibit dual activity, catalyzing both the transvinylation of carboxylic acids and RCM.[6][7] This can potentially lead to the formation of endocyclic enol lactones in a one-pot procedure.[8] For researchers aiming solely for the cycloheptene carboxylic acid, esterification of the starting material is a common strategy to circumvent this and other potential coordination-based inhibition effects.

Optimizing Reaction Conditions

Substrate Concentration: The concentration of the diene substrate is a critical factor in RCM. To favor the desired intramolecular cyclization over intermolecular oligomerization or polymerization, reactions are typically run at high dilution. For the formation of seven-membered rings, a concentration range of 0.005 M to 0.05 M in a suitable solvent is a good starting point.[1]

Solvent: The choice of solvent is crucial for both substrate solubility and catalyst performance. Dichloromethane (DCM) and toluene are the most commonly used solvents for RCM. They are relatively non-coordinating and effectively solvate both the substrate and the catalyst. It is imperative to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.[2]

Temperature: The optimal reaction temperature is a balance between achieving a sufficient reaction rate and maintaining catalyst stability. Most RCM reactions are conducted between room temperature and the boiling point of the solvent. For the highly active second-generation catalysts, lower temperatures (e.g., 40 °C) are often preferred to minimize catalyst decomposition and the potential for side reactions like olefin isomerization.[5]

Atmosphere: Ruthenium-based metathesis catalysts are sensitive to oxygen. Therefore, all reactions should be performed under an inert atmosphere of nitrogen or argon. This is typically achieved using standard Schlenk line techniques or by working in a glovebox.

RCM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Substrate Preparation (Heptenoic acid derivative) D Dissolve substrate in degassed solvent A->D B Solvent Degassing (e.g., freeze-pump-thaw or sparging with N2/Ar) B->D C Inert Atmosphere Setup (Schlenk line or glovebox) E Add catalyst under inert atmosphere C->E D->E F Stir at controlled temperature E->F G Monitor reaction progress (TLC, GC-MS, or NMR) F->G H Quench reaction (e.g., with ethyl vinyl ether) G->H I Remove solvent in vacuo H->I J Purify by flash column chromatography I->J

Figure 2: General experimental workflow for RCM.

Protocols

The following protocols provide a starting point for the RCM of heptenoic acid derivatives. Optimization of catalyst loading, concentration, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: RCM of Ethyl 6-Heptenoate (Model System)

This protocol is adapted from procedures for similar substrates, such as diethyl diallylmalonate, and represents a robust starting point for the cyclization of a simple heptenoic acid ester.[5]

Materials:

  • Ethyl 6-heptenoate

  • Grubbs 2nd Generation Catalyst

  • Anhydrous, deoxygenated dichloromethane (DCM)

  • Ethyl vinyl ether (for quenching)

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add ethyl 6-heptenoate (1.0 eq).

  • Add anhydrous, deoxygenated DCM to achieve a substrate concentration of 0.01 M.

  • In a separate vial under argon, weigh the Grubbs 2nd Generation Catalyst (0.01-0.05 eq, 1-5 mol%) and dissolve it in a small amount of anhydrous, deoxygenated DCM.

  • Using a cannula or gas-tight syringe, transfer the catalyst solution to the stirred solution of the diene.

  • Stir the reaction mixture at 40 °C and monitor the progress by TLC or GC-MS.

  • Upon completion (typically 2-12 hours), add a few drops of ethyl vinyl ether to quench the reaction and stir for 20 minutes.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cycloheptene derivative.

Protocol 2: RCM of 6-Heptenoic Acid

This protocol addresses the cyclization of the free carboxylic acid, taking into account the potential for catalyst inhibition or side reactions.

Materials:

  • 6-Heptenoic acid

  • Hoveyda-Grubbs 2nd Generation Catalyst (often more robust for polar substrates)

  • Anhydrous, deoxygenated toluene

  • Ethyl vinyl ether

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a strict argon atmosphere in a Schlenk flask, dissolve 6-heptenoic acid (1.0 eq) in anhydrous, deoxygenated toluene to a concentration of 0.01 M.

  • Add the Hoveyda-Grubbs 2nd Generation Catalyst (0.02-0.05 eq, 2-5 mol%).

  • Heat the reaction mixture to 60-80 °C and monitor its progress. Note that longer reaction times may be required compared to the ester.

  • Once the starting material is consumed, cool the reaction to room temperature and quench with ethyl vinyl ether.

  • Concentrate the reaction mixture and purify by flash column chromatography. The polarity of the eluent will need to be adjusted to account for the carboxylic acid (e.g., including a small percentage of acetic acid in the eluent system may be necessary to prevent tailing on the silica gel).

Troubleshooting and Further Considerations

  • Low Conversion: If the reaction stalls, this could be due to catalyst deactivation. Ensure all reagents and solvents are rigorously dried and deoxygenated. A fresh portion of the catalyst can be added to the reaction mixture.

  • Formation of Oligomers: If oligomeric byproducts are observed, the substrate concentration is likely too high. Re-run the reaction at a higher dilution.

  • Double Bond Isomerization: This is often indicated by the appearance of multiple product spots on TLC or peaks in GC-MS. This side reaction is more prevalent at higher temperatures with second-generation catalysts.[4] Consider running the reaction at a lower temperature or using a Hoveyda-Grubbs catalyst, which can be more resistant to decomposition into the hydride species that cause isomerization.

  • Removal of Ruthenium Residues: For applications in drug development, the removal of residual ruthenium is critical. Purification by column chromatography is often sufficient for laboratory scale. For larger scales or more stringent requirements, treatment with activated carbon, silica-bound thiourea, or specific scavengers may be necessary.

Conclusion

Ring-closing metathesis is a powerful and reliable method for the synthesis of cycloheptene derivatives from heptenoic acid precursors. A thorough understanding of the interplay between the catalyst, substrate, and reaction conditions is key to achieving high yields and purity. By carefully selecting the appropriate catalyst and optimizing the reaction parameters as outlined in this guide, researchers can effectively harness the power of RCM to access a wide range of valuable seven-membered ring structures for applications in drug discovery and beyond.

References

  • Harvell, J. (2015). Regulation and Evaluation of Ring Closing Metathesis by Use of Grubbs 2nd Generation Catalyst in Various Experimental Conditions. Scribd. [Link]

  • Crimmins, M. T., & Brown, B. H. (2004). Chemoselective Construction of Substituted Conjugated Dienes Using an Olefin Cross-Metathesis Protocol. Organic Letters, 6(26), 4895–4898. [Link]

  • Brodzka, A., Koszelewski, D., & Ostaszewski, R. (2020). Dual Activity of Grubbs-Type Catalyst in the Transvinylation of Carboxylic Acids and Ring-Closing Metathesis Reactions. The Journal of Organic Chemistry, 85(23), 15305–15313. [Link]

  • Brodzka, A., Koszelewski, D., & Ostaszewski, R. (2020). Dual Activity of Grubbs-Type Catalyst in the Transvinylation of Carboxylic Acids and Ring-Closing Metathesis Reactions. PubMed. [Link]

  • Hearn, K., et al. (2007). RCM of diethyl diallylmalonate, (4), with Grubbs (I) generation catalyst (1). ResearchGate. [Link]

  • Grela, K., et al. (2017). Kinetic data for the RCM of diethyl-diallylmalonate (C). ResearchGate. [Link]

  • Grubbs, R. H., et al. (1996). Catalytic ring-closing metathesis of functionalized dienes by a ruthenium carbene complex. Journal of the American Chemical Society. [Link]

  • Malcolmson, S. J., et al. (2008). Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry. MIT OpenCourseWare. [Link]

  • Gennari, C., et al. (2005). A formal total synthesis of eleutherobin using the ring-closing metathesis (RCM) reaction of a densely functionalized diene as the key step: investigation of the unusual kinetically controlled RCM stereochemistry. PubMed. [Link]

  • Braddock, D. C., et al. (2001). Formation of seven-membered rings by RCM of vinyl bromides. ResearchGate. [Link]

  • Lee, H. M., & Li, P. (2001). Rapid assembly of structurally defined and highly functionalized conjugated dienes via tethered enyne metathesis. PubMed. [Link]

  • Wang, J., et al. (2022). Organocatalytic Enantioselective Synthesis of Seven-Membered Ring with Inherent Chirality. Angewandte Chemie. [Link]

  • Zhang, Z., et al. (2021). Enantioselective synthesis of chiral seven-membered rings via Rh-catalyzed 1,4-addition of arylboronic acids to enones. Organic Chemistry Frontiers. [Link]

  • Ganton, M. D., & Giguere, R. J. (2018). On the formation of seven-membered rings by arene-ynamide cyclization. PMC. [Link]

  • Nolan, S. P., et al. (2001). A Novel Highly Effective Second-generation Grubbs Pre-catalyst for the Ring-closing Metathesis. ResearchGate. [Link]

  • Ali, A., et al. (2023). Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. MDPI. [Link]

  • Chemazon Complete Chemistry. (2023, October 27). Ring Closing Metathesis | Grubbs-II catalyst | Organometallic Reaction | GATE 2022 - Question 40 [Video]. YouTube. [Link]

  • Gicquel, M., et al. (2022). Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism. PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Macrocyclization of 2-Amino-6-heptenoic Acid Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for peptide macrocyclization. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the macrocyclization of peptides containing 2-amino-6-heptenoic acid and its derivatives. This unique amino acid provides a terminal alkene handle, making it an ideal substrate for Ring-Closing Metathesis (RCM), while the peptide's termini and other side chains remain available for traditional lactamization strategies. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and purity.

Troubleshooting Guide: Low Cyclization Yield

Low yield is the most common issue in macrocyclization.[1] The root cause often lies in the competition between the desired intramolecular reaction (monomer formation) and undesirable intermolecular reactions (dimer and oligomer formation).[2][3] This guide is structured to address the primary cyclization methods applicable to 2-amino-6-heptenoic acid-containing peptides: Ring-Closing Metathesis (RCM) and Lactamization (Amide Bond Formation) .

Workflow for Troubleshooting Low Macrocyclization Yield

Before diving into specific issues, this workflow provides a systematic approach to diagnosing the problem.

G cluster_0 Initial Observation cluster_1 Analysis cluster_2 Problem Identification & Solutions start Low Yield of Cyclic Monomer analysis Analyze Crude Product by LC-MS start->analysis oligomers Major peaks are dimers/oligomers? analysis->oligomers Identify species starting_material Mainly unreacted linear peptide? oligomers->starting_material No sol_oligomers High Concentration Issue - Decrease concentration - Use pseudo-dilution (on-resin) - Slow addition of precursor oligomers->sol_oligomers Yes side_products Multiple unidentified side products? starting_material->side_products No sol_sm Inefficient Reaction - Check reagent/catalyst activity - Optimize temperature/time - Change solvent starting_material->sol_sm Yes sol_sp Side Reactions - Check protecting groups - Modify sequence - Use milder conditions side_products->sol_sp Yes end_node Optimized Yield side_products->end_node No (Other Issue) sol_oligomers->end_node sol_sm->end_node sol_sp->end_node

Caption: A systematic workflow for troubleshooting low peptide yield.

Section 1: Ring-Closing Metathesis (RCM) Specific Issues

RCM is a powerful method for cyclizing peptides containing two olefin moieties, such as two 2-amino-6-heptenoic acid residues or one such residue and another olefin-containing amino acid.[4][5]

Q1: My RCM reaction shows low conversion, with mostly linear diene peptide remaining. What's wrong?

A1: Low conversion in RCM typically points to issues with the catalyst, solvent, or reaction conditions.

  • Catalyst Inactivity: Ruthenium-based catalysts (e.g., Grubbs, Hoveyda-Grubbs) are sensitive to impurities and air.[6]

    • Troubleshooting:

      • Use Fresh Catalyst: Ensure your catalyst is not old or improperly stored.

      • Degas Solvents: Solvents must be thoroughly degassed with argon or nitrogen to remove oxygen, which deactivates the catalyst. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices.[7]

      • Purify the Precursor: The linear peptide precursor must be free of coordinating functional groups or impurities that can poison the catalyst. Thiols are particularly problematic. Ensure all protecting groups are stable under RCM conditions.

  • Sub-optimal Conditions:

    • Troubleshooting:

      • Increase Temperature: Many RCM reactions benefit from elevated temperatures (e.g., 40-80°C), especially for forming sterically hindered or strained rings.

      • Increase Catalyst Loading: While typical loadings are 1-5 mol%, difficult cyclizations may require up to 10-20 mol%.[6] However, this increases cost and potential metal contamination.

      • Choose the Right Catalyst: Second and third-generation Grubbs and Hoveyda-Grubbs catalysts offer higher stability and activity, especially for electron-deficient or sterically demanding olefins.[7]

Catalyst GenerationKey Features & Applications
Grubbs I Good for simple, unhindered olefins. Less stable than later generations.
Grubbs II Higher activity and better stability. More tolerant of functional groups.
Hoveyda-Grubbs II Very stable, allows for easier removal of ruthenium byproducts. Often used in process chemistry.[6]
Zhan Catalysts Designed for high efficiency and good performance in polar solvents.[6]

Q2: My RCM reaction is producing significant amounts of dimer and other oligomers. How can I favor the monomer?

A2: Dimer/oligomer formation is a classic sign that the intermolecular reaction is outcompeting the intramolecular cyclization. This is governed by the effective molarity of the reactive ends.[2]

  • High Concentration: The most direct cause is that the peptide concentration is too high.

    • Troubleshooting:

      • High Dilution: The reaction must be run under high dilution conditions, typically 0.1-1.0 mM.[7][8] This physically separates the linear peptide chains, making it more likely for the ends of the same molecule to find each other.

      • Slow Addition: A syringe pump can be used to add the linear peptide precursor slowly over several hours to a heated solution of the catalyst. This maintains a very low instantaneous concentration of the substrate, strongly favoring the intramolecular pathway.[8]

  • Peptide Conformation: The linear peptide may exist in an extended conformation, making it difficult for the ends to meet.[9][10]

    • Troubleshooting:

      • Introduce Turn-Inducing Elements: Incorporating residues like proline, D-amino acids, or N-methylated amino acids into the peptide backbone can pre-organize the linear precursor into a "turn-like" conformation, bringing the reactive olefin groups closer together.[2][4][9] This increases the effective molarity for the intramolecular reaction.

G cluster_0 High Concentration cluster_1 High Dilution / Pre-organization A1 Linear Peptide A Dimer Dimer (A-B) A1->Dimer B1 Linear Peptide B B1->Dimer A2 Linear Peptide A (Pre-organized) Monomer Monomer (Cyclic A) A2->Monomer Intramolecular Reaction Favored

Caption: Intramolecular vs. Intermolecular Reactions.

Section 2: Lactamization (Amide Bond Formation) Specific Issues

Lactamization involves forming an amide bond between the N-terminus and C-terminus (head-to-tail), a side-chain and a terminus, or two side-chains.[4] This is relevant when the 2-amino-6-heptenoic acid is part of a larger peptide sequence being cyclized through other means.

Q3: My lactamization yield is low, and I see significant C-terminal epimerization (racemization). What can I do?

A3: This is a common problem in peptide chemistry, especially for head-to-tail cyclizations. It stems from over-activation of the C-terminal carboxyl group.[11][12]

  • Reagent Choice: The choice of coupling reagent and additives is critical.

    • Troubleshooting:

      • Use Racemization-Suppressing Additives: Reagents like OxymaPure® or COMU® are designed to minimize racemization compared to older reagents. Always use additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) when using carbodiimides like EDC or DIC.[11][13]

      • Avoid Over-activation: Use short activation times and maintain low temperatures (0°C to room temperature) during the coupling step.[11]

  • Peptide Sequence: Steric hindrance near the cyclization site can slow down the desired reaction, giving more time for side reactions like epimerization.[9][10]

    • Troubleshooting:

      • Choose a Favorable Cyclization Site: If possible, design the linear precursor so the amide bond forms between residues with low steric bulk (e.g., Gly-Xxx or Xxx-Gly). Avoid cyclizing at sterically hindered residues like Val or Ile.[9]

      • Incorporate a D-amino acid: Placing a D-amino acid adjacent to the C-terminal residue can sometimes facilitate cyclization and reduce epimerization by promoting a favorable turn conformation.[9]

Coupling ReagentProsCons
HATU/HBTU Highly efficient, fast reactions.Can cause racemization if not used carefully.
PyBOP Effective and widely used.Produces carcinogenic HMPA as a byproduct.
EDC/HOBt Cost-effective, water-soluble byproducts (for EDC).Slower than phosphonium/aminium reagents, risk of N-acylurea formation.[11]
COMU High efficiency, low racemization, soluble byproducts.Higher cost.

Q4: I'm attempting an on-resin cyclization, but the yield is poor, or the peptide cleaves prematurely.

A4: On-resin cyclization leverages the "pseudo-dilution" effect, where resin-bound peptides are isolated from each other, favoring intramolecular reactions.[2] However, the choice of resin and linker is critical.

  • Linker Instability: The linker anchoring the peptide to the resin might be unstable to the reagents used for cyclization or side-chain deprotection.

    • Troubleshooting:

      • Select an Orthogonal Linker: For head-to-tail cyclization, the peptide is often anchored via a side chain (e.g., of Asp, Glu, or Lys). The protecting group for this side chain must be removable without cleaving the peptide from the resin or affecting other protecting groups. For example, using an Alloc-protected Lys side chain allows for deprotection with Pd(0) prior to on-resin cyclization.[14]

  • Diketopiperazine Formation: For head-to-tail cyclization, if the peptide is short (dipeptide stage), the deprotected N-terminus can attack the ester linkage to the resin, cleaving a cyclic dipeptide (a diketopiperazine).[13] This is especially common with Proline at the C-terminus.

    • Troubleshooting:

      • Use Sterically Hindered Resins: A 2-chlorotrityl chloride (2-CTC) resin is often used for the first amino acid as its bulkiness inhibits this side reaction.[1][13]

      • Start with a Dipeptide: Couple the first two amino acids as a pre-formed dipeptide unit to bypass the problematic dipeptide-resin intermediate.[13]

Frequently Asked Questions (FAQs)

Q: Should I perform cyclization on-resin or in solution? A: This depends on your peptide and desired scale.

  • On-Resin Cyclization: Generally preferred for smaller scales and for preventing intermolecular dimerization/oligomerization due to the pseudo-dilution effect.[2] It simplifies purification as excess reagents are washed away. However, reaction monitoring can be difficult, and steric hindrance from the resin can sometimes impede cyclization.

  • Solution-Phase Cyclization: Necessary for large-scale synthesis. It offers more flexibility in solvent and temperature choices and allows for easier reaction monitoring (e.g., by HPLC). However, it requires strict high-dilution conditions to prevent oligomerization and a full purification of the linear precursor beforehand.[8]

Q: What is the best solvent for macrocyclization? A: The ideal solvent should fully solvate the linear peptide and encourage a conformation amenable to cyclization.

  • For RCM , DCM and DCE are most common due to their compatibility with ruthenium catalysts.[7]

  • For lactamization , DMF is the most common solvent. For peptides prone to aggregation, adding chaotropic salts or using more hydrogen-bond-disrupting solvents like DMSO can be beneficial.[2] Some studies have found that including aqueous additives can improve the cyclization of difficult sequences.[3]

Q: How does the peptide sequence itself affect cyclization yield? A: The sequence has a profound impact.[3][8]

  • Flexibility vs. Pre-organization: Highly flexible chains (e.g., rich in Gly) have a high entropic penalty to cyclize.[9] Highly rigid or aggregation-prone sequences (e.g., rich in hydrophobic residues like Val, Ile) may not be able to adopt the necessary conformation.[15]

  • Turn-Inducing Residues: As mentioned, residues like Pro, Gly, D-amino acids, and N-methylated amino acids are often strategically placed to induce a bend, which significantly improves yields for head-to-tail cyclization.[2][4][10]

Q: My peptide contains multiple reactive side chains (e.g., Lys, Asp, Cys). How do I ensure the correct cyclization occurs? A: This requires an orthogonal protection strategy. Each functional group that you do not want to react must be masked with a protecting group that is stable to the deprotection and cyclization conditions of your target reaction. For example, if you are performing a head-to-tail lactamization, the side chains of Lys and Asp should be protected with groups like Boc and tBu, respectively, which are only removed during the final acid cleavage step.[9]

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase RCM
  • Preparation: Ensure the linear di-olefin peptide is fully deprotected (except for stable side-chain protecting groups) and purified by HPLC to >95% purity. Lyophilize to remove all water and TFA.

  • Solvent Degassing: Degas anhydrous DCM or DCE by bubbling with argon for at least 30 minutes.

  • Reaction Setup: In an oven-dried flask under an argon atmosphere, dissolve the RCM catalyst (e.g., Grubbs II, 5-10 mol%) in a portion of the degassed solvent.

  • Slow Addition: Dissolve the linear peptide in the remaining degassed solvent to a concentration of ~10 mM. Using a syringe pump, add the peptide solution to the vigorously stirring catalyst solution over 4-6 hours. The final reaction concentration should be ~0.5 mM.

  • Reaction Monitoring: Monitor the reaction by LC-MS. The reaction is typically heated to 40°C. If the reaction stalls, an additional portion of the catalyst can be added.

  • Quenching: Once complete, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.

  • Workup: Concentrate the solvent under reduced pressure. Purify the crude cyclic peptide using preparative RP-HPLC.

Protocol 2: General Procedure for On-Resin Head-to-Tail Lactamization
  • Peptide Synthesis: Synthesize the linear peptide on a super acid-labile resin (e.g., 2-CTC resin), anchoring it via a protected side-chain amino acid (e.g., Fmoc-Asp(OAll)-OH).

  • N- and C-Termini Deprotection: After synthesizing the full sequence, selectively deprotect the N-terminal Fmoc group (using piperidine/DMF) and the C-terminal protecting group (e.g., remove the Allyl ester with Pd(PPh₃)₄/PhSiH₃ in DCM).

  • Resin Washing: Thoroughly wash the resin with DCM and DMF to remove all deprotection reagents.

  • Cyclization: Swell the resin in DMF. In a separate vial, pre-activate a coupling reagent (e.g., HATU, 3 eq.) with a base (e.g., DIPEA, 6 eq.) in DMF for 1-2 minutes. Add this activation solution to the resin.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction completion using a colorimetric test (e.g., Kaiser test on a small sample of beads; a negative result indicates complete consumption of the free amine).

  • Cleavage and Deprotection: Wash the resin thoroughly. Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Purification: Precipitate the peptide in cold ether, and purify by preparative RP-HPLC.

References

  • Verdini, A., & Pessi, A. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. Peptide Science, 113(5), e24213. [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. [Link]

  • Conibear, A. C., et al. (2023). Biocompatible strategies for peptide macrocyclisation. Chemical Science, 14(42), 11526–11543. [Link]

  • QYAOBIO. (2024). Peptide Macrocyclization Strategies. QYAOBIO Tech Center. [Link]

  • The Raj Group. (2023). Site‐Selective Peptide Macrocyclization. Wiley Online Library. [Link]

  • LifeTein. (2019). Strategies for peptide macrocyclization: head to tail cyclization. LifeTein Blog. [Link]

  • Parra, A., & Garcia, F. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(16), 8359–8413. [Link]

  • Reddit. (2018). Peptide cyclization problems?. r/Biochemistry. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. [Link]

  • Isoré, M., et al. (2018). Advancing Multicomponent Strategies to Macrobicyclic Peptides. Chemistry – A European Journal, 24(51), 13458-13462. [Link]

  • UQ eSpace. (2016). Discovery and Optimization of Peptide Macrocycles. The University of Queensland. [Link]

  • Bio-Synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Bio-Synthesis Blog. [Link]

  • Pei, Z., et al. (2011). Global Analysis of Peptide Cyclization Efficiency. Journal of the American Chemical Society, 133(30), 11524–11527. [Link]

  • Royal Society of Chemistry. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. MedChemComm. [Link]

  • Royal Society of Chemistry. (2007). Peptide cyclization via ring-closing metathesis: the N-alkenoxy peptide approach. Organic & Biomolecular Chemistry. [Link]

  • Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter. [Link]

  • Optibrium. (2025). Macrocycle peptide optimisation. Optibrium. [Link]

  • Scribd. (n.d.). Side Reaction in Peptide Synthesis Presentation. Scribd. [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Banerji, A., & Basak, A. (2011). Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides. Pharmaceuticals, 4(1), 106–147. [Link]

  • ResearchGate. (2002). Synthesis of Cyclic Peptides by Ring-Closing Metathesis. ResearchGate. [Link]

  • ChemRxiv. (2023). Peptide Macrocyclization via Intramolecular Interception of Visible-Light-Mediated Desulfurization. ChemRxiv. [Link]

  • MDPI. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules. [Link]

  • Springer Nature Experiments. (2020). Three Methods for Peptide Cyclization Via Lactamization. Springer Nature. [Link]

  • Llobet, A., et al. (2020). Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. Antibiotics, 9(2), 79. [Link]

  • Papo, N., et al. (2018). Backbone distortions in lactam‐bridged helical peptides. Journal of Peptide Science, 24(1), e3048. [Link]

  • ResearchGate. (2023). How nature converts modified amino acids/peptides into b-lactams.... ResearchGate. [Link]

Sources

Technical Support Center: Handling 2-Amino-6-heptenoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Best Practices for Storage, Handling, and Troubleshooting of Hygroscopic Non-Proteinogenic Amino Acids. Material: 2-Amino-6-heptenoic acid hydrochloride (C7-alkenyl glycine HCl). CAS: 143457-37-8 (Typical for S-enantiomer HCl).

Introduction: The Hygroscopic Challenge

Welcome to the Technical Support Center. You are likely here because your 2-Amino-6-heptenoic acid hydrochloride has clumped, deliquesced, or is yielding inconsistent reaction stoichiometries.

The Root Cause: While the free zwitterionic form of amino acids is often stable, the hydrochloride salt form is highly hygroscopic. The lattice energy of the HCl salt is easily overcome by the hydration energy provided by atmospheric moisture. This leads to:

  • Stoichiometric Drift: Water weight mimics compound weight, causing you to under-load reagents.

  • Hydrolysis Risks: Excess moisture hydrolyzes sensitive coupling reagents (e.g., HATU, EDC) or poisons organometallic catalysts (e.g., Grubbs catalysts) used in downstream olefin metathesis.

  • Physical Degradation: Formation of "cakes" or "oils" that are difficult to dispense.

Module 1: Storage & Environmental Control

Q: How should I store this material long-term to prevent degradation?

A: Treat this material as moisture-critical .

  • Primary Barrier: Store in a tightly sealed glass vial with a Teflon-lined cap. Plastic containers are permeable to moisture over months.

  • Secondary Barrier: Place the vial inside a desiccator or a secondary jar containing active desiccant (e.g., Drierite or Silica Gel with indicator).

  • Temperature: Store at -20°C .

    • Why? Low temperature slows both oxidation of the terminal alkene and kinetic water absorption.

  • Atmosphere: Argon or Nitrogen backfill is recommended after every use.

Q: The material arrived with clumps. Is it chemically degraded?

A: Not necessarily. Clumping (caking) is a physical change caused by surface moisture absorption, not typically a chemical decomposition of the amino acid backbone.

  • Action: Verify purity using qNMR (see Module 4). If purity is >95% but water content is high, dry the material (see Module 3).

  • Warning: If the material has turned into a viscous oil or shows discoloration (yellow/brown), the alkene moiety may have oxidized or polymerized. Discard and replace.

Module 2: Weighing & Handling Protocols

Q: My balance reading drifts upwards while weighing. How do I get an accurate mass?

A: The drift is the material absorbing water from the air in real-time. You must use the "Weighing by Difference" technique or a Glove Bag .

Protocol: Weighing by Difference (Benchtop)

Use this when a glovebox is unavailable.

  • Dry the Exterior: Wipe the storage vial to remove condensation if taken from the freezer. Allow it to warm to room temperature before opening (prevents condensation inside).

  • Tare the Vial: Place the capped source vial on the balance. Record Mass A.

  • Dispense: Quickly remove the cap, transfer an estimated amount to your reaction vessel, and immediately recap the source vial.

  • Re-weigh: Place the capped source vial back on the balance. Record Mass B.

  • Calculate: Mass Transferred = Mass A - Mass B.

    • Scientific Logic:[1][2] This eliminates error from moisture absorbing onto the weighing boat or the balance pan during the transfer.

Q: Can I use a static gun?

A: Yes, but with caution. Static guns reduce static electricity which causes flying powder, but they do not stop moisture absorption. Use an ionizing fan if available.

Module 3: Drying & Recovery

Q: The salt is too wet/clumped to use. How do I dry it?

A: You must remove thermodynamic water without thermally degrading the terminal alkene or racemizing the alpha-carbon.

MethodSuitabilityProtocol
Lyophilization (Freeze Drying) Best Dissolve in minimal water/acetonitrile; freeze; sublime under high vacuum. Yields a fluffy, easy-to-handle powder.
Vacuum Oven Good Dry at <30°C over P₂O₅ desiccant for 24h. Avoid high heat (>40°C) to prevent melting/polymerization.
Azeotropic Drying Fast Dissolve in anhydrous Toluene or DCM; rotary evaporate. Repeat 3x. Good for immediate reaction setup.
Q: Can I use heat to dry it faster?

A: No. Avoid temperatures >40°C.

  • Risk:[2][3][4][5] HCl salts can undergo intramolecular cyclization or lose HCl gas at high temperatures, altering the pH profile.

  • Risk:[2][3][4][5] The terminal alkene is susceptible to radical polymerization if heated in the presence of trace impurities/oxygen.

Module 4: Analytical Verification

Q: How do I determine the exact concentration for my reaction stoichiometry?

A: Do not rely on the physical weight if the salt is hygroscopic. Use Quantitative NMR (qNMR) .

Protocol: qNMR for Molarity Determination
  • Standard: Select an internal standard (e.g., Maleic Acid or Dimethyl Sulfone) that is non-hygroscopic and has distinct peaks.

  • Solvent: Dissolve both sample and standard in D₂O or DMSO-d6.

  • Integration: Compare the integration of the alkene protons (5.7–5.9 ppm) against the standard's protons.

  • Calculation:

    
    
    (Where I = Integration Area, N = Number of protons).
    

Visual Troubleshooting Guides

Diagram 1: The "Moisture Defense" Workflow

A logical flow for handling the material from receipt to reaction.

MoistureDefense Receipt Receipt of Material Inspection Visual Inspection Receipt->Inspection Storage Storage (-20°C, Desiccator) Inspection->Storage Seal immediately Usage Usage Decision Storage->Usage Warm to RT Clumped Clumped/Wet Usage->Clumped Moisture Ingress FreeFlow Free Flowing Usage->FreeFlow Dry Action_Dry Lyophilize or Azeotrope Clumped->Action_Dry Action_Weigh Weigh by Difference FreeFlow->Action_Weigh Action_Dry->Action_Weigh Reaction Reaction Setup (Adjust Stoichiometry) Action_Weigh->Reaction Use qNMR for Exact Moles

Caption: Workflow ensuring stoichiometric accuracy despite hygroscopic nature.

Diagram 2: Impact of Moisture on Downstream Chemistry

Why drying matters for Peptide Stapling (Metathesis) and Coupling.

ReactionImpact Moisture Excess Moisture (H2O) Reaction1 Peptide Coupling (EDC/HATU) Moisture->Reaction1 Interference Reaction2 Olefin Metathesis (Grubbs Cat.) Moisture->Reaction2 Poisoning Result1 Hydrolysis of Active Ester (Low Yield) Reaction1->Result1 Result2 Catalyst Decomposition (Stalled Reaction) Reaction2->Result2 Solution Solution: Azeotropic Drying with Toluene/DCM Solution->Reaction1 Pre-treatment Solution->Reaction2 Pre-treatment

Caption: Mechanistic interference of water in coupling and metathesis reactions.

References

  • Sigma-Aldrich (Merck). Safety Data Sheet: 2-Amino-6-heptenoic acid hydrochloride. (General handling of hygroscopic amino acid salts).

  • Bachem. Peptide Synthesis Guide: Handling Hygroscopic Reagents. (Protocols for weighing and storage).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for drying organic salts).

  • Metrohm. Karl Fischer Titration: Determination of Water in Amino Acids. (Analytical protocols).

Sources

Resolving aggregation issues in synthesis of hydrophobic stapled sequences

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrophobic stapled peptides. This guide is designed to provide expert advice and actionable troubleshooting strategies to address the common challenge of peptide aggregation during and after synthesis. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve these issues, ensuring higher purity, yield, and overall success in your experimental workflows.

This resource is structured into two main sections: a detailed Troubleshooting Guide organized by experimental phase, and a comprehensive Frequently Asked Questions (FAQs) section for broader conceptual understanding.

Part 1: Troubleshooting Guide

This section provides a systematic approach to resolving aggregation-related problems encountered during the synthesis and purification of hydrophobic stapled peptides.

Issue 1: Poor Resin Swelling and Incomplete Reactions During Solid-Phase Peptide Synthesis (SPPS)

You observe that your resin is not swelling properly, and analytical checks (e.g., Kaiser test, TNBS test) indicate incomplete Fmoc deprotection or poor coupling efficiency, especially after the 5th or 6th residue. Mass spectrometry of a test cleavage reveals significant deletion sequences.

Probable Cause: On-resin aggregation. The growing peptide chains, driven by hydrophobic interactions and intermolecular hydrogen bonding, are self-associating on the solid support. This collapse into secondary structures, often β-sheets, physically blocks reagents from accessing the N-terminus of the growing peptide.[1][2][3] Hydrophobic sequences are particularly prone to this phenomenon.[1][4]

Solutions:

  • Immediate Remediation (Mid-Synthesis):

    • Solvent Exchange: Switch the primary SPPS solvent from Dichloromethane (DCM) or Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) or add up to 25% Dimethyl Sulfoxide (DMSO) to the DMF.[2][4] These more polar, dipolar aprotic solvents are better at solvating the peptide-resin complex and disrupting aggregation.[5]

    • Chaotropic Salt Wash: Before a difficult coupling, wash the resin with a solution of a chaotropic salt, such as 1M LiCl in DMF.[2] This disrupts the hydrogen bond networks that stabilize aggregates.

    • Extended/Modified Reaction Conditions: For the problematic coupling step, double the coupling time or perform a double coupling with fresh reagents.[3] If Fmoc deprotection is slow, consider extending the treatment time or using a stronger base cocktail, such as 2% DBU in 20% piperidine/DMF.[1][3]

    • Elevated Temperature/Microwave: Increase the reaction temperature to 40-60°C or utilize a microwave peptide synthesizer.[1][6] Increased thermal energy can help disrupt intermolecular interactions and accelerate reaction kinetics.[6]

  • Proactive Strategies (For Re-synthesis):

    • Resin Selection: Re-synthesize the peptide using a low-loading (low substitution) resin (e.g., 0.1-0.3 mmol/g).[2][7] This increases the physical distance between peptide chains, sterically hindering their ability to interact and aggregate.[3] Consider using PEG-based resins (e.g., NovaSyn® TG, PEGA), which improve solvation of the growing peptide.

    • Sequence Modification:

      • Backbone Protection: For sequences containing Gly-Gly or Ala-Gly motifs, which are prone to aggregation, substitute the relevant dipeptide with a commercially available Fmoc-AA-(Dmb)Gly-OH dipeptide.[7] The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen physically prevents the hydrogen bonding that drives β-sheet formation.[8]

      • Pseudoproline Dipeptides: At X-Ser or X-Thr motifs within the sequence, introduce a pseudoproline dipeptide. This derivative introduces a "kink" in the peptide backbone, effectively disrupting the formation of stable secondary structures like β-sheets.[1][7][9]

Workflow Diagram: On-Resin Aggregation Troubleshooting

G cluster_0 Diagnosis cluster_1 Immediate Actions (Mid-Synthesis) cluster_2 Proactive Strategies (Re-synthesis) Start Poor Swelling / Incomplete Coupling Check_MS Test Cleavage MS Shows Deletion Sequences? Start->Check_MS Solvent Switch to NMP or add DMSO to DMF Check_MS->Solvent Yes Salt Chaotropic Salt Wash (e.g., 1M LiCl) Solvent->Salt If problem persists Conditions Double Couple / Use Microwave Salt->Conditions If problem persists Resin Use Low-Loading or PEG-based Resin Conditions->Resin For Re-synthesis Backbone Incorporate Dmb/Hmb Protected Amino Acids Resin->Backbone Pseudo Insert Pseudoproline Dipeptides Backbone->Pseudo

Caption: A decision tree for troubleshooting on-resin peptide aggregation.

Issue 2: Crude Peptide is Insoluble After Cleavage

After cleaving the stapled peptide from the resin and precipitating, the resulting crude pellet is extremely difficult to dissolve in standard HPLC solvents (e.g., water/acetonitrile with TFA) for purification.

Probable Cause: Post-cleavage aggregation. The high hydrophobicity of the stapled peptide, now free from the resin, causes it to aggregate heavily in aqueous solutions. The isoelectric point (pI) of the peptide may also be close to the pH of the solvent, minimizing charge repulsion.[8]

Solutions:

  • Systematic Solubilization Protocol:

    • Start with a Test Amount: Always begin with a small fraction of your crude product to find the optimal solvent system before committing the entire batch.[8]

    • Initial Organic Solvent: Attempt to dissolve the peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or hexafluoroisopropanol (HFIP).[8]

    • Gradual Aqueous Addition: Once dissolved in the organic solvent, slowly add the desired aqueous buffer (e.g., 0.1% TFA in water) dropwise while vortexing vigorously.[3] If the solution turns cloudy, you have exceeded its solubility limit in that co-solvent mixture.[8]

    • Use of Chaotropic Agents: If the above fails, attempt to dissolve the peptide in a strong denaturing solution, such as 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea.[2] This solution can then be injected onto the HPLC. Note that these agents must be removed during the purification process and may require modifications to your gradient.

Table 1: Recommended Solvents for Hydrophobic Peptides
Solvent/AdditiveTypeMechanism of ActionUse Case
DMSO, DMF Organic SolventDirectly dissolves hydrophobic peptides.Initial solubilization before adding aqueous phase.[8]
HFIP, TFE Fluorinated AlcoholDisrupts secondary structures (α-helices, β-sheets).For highly aggregated peptides that resist other solvents.
6 M GdnHCl, 8 M Urea Chaotropic AgentDisrupts hydrogen bonds and hydrophobic interactions."Last resort" for extremely insoluble peptides.[2]
10% Acetic Acid pH ModifierFor basic peptides (net positive charge), increases solubility by protonating residues.[8]
0.1% NH₄OH pH ModifierFor acidic peptides (net negative charge), increases solubility by deprotonating residues.[8]
Issue 3: Poor Peak Shape and Low Recovery During RP-HPLC Purification

The stapled peptide either elutes as a very broad peak, shows significant tailing, or fails to elute from the C18 column, resulting in very low recovery of the purified product.

Probable Cause: Irreversible or strong secondary interactions with the stationary phase. The high hydrophobicity of the stapled peptide causes it to bind too strongly to the C18 alkyl chains. The peptide may also be aggregating on the column itself.[3]

Solutions:

  • Modify HPLC Conditions:

    • Change Stationary Phase: Switch from a C18 column to a less hydrophobic phase, such as C8, C4, or a phenyl column.[3]

    • Increase Organic Modifier: Use a stronger organic modifier in your mobile phase. For example, add 5-10% isopropanol to your acetonitrile mobile phase.

    • Elevate Column Temperature: Increase the column temperature to 40-60°C. This can improve peptide solubility in the mobile phase and reduce the strength of hydrophobic interactions with the stationary phase.[3]

  • Employ Solubilizing Tags (Proactive):

    • For future syntheses of particularly challenging sequences, consider adding a temporary solubilizing tag. A poly-arginine (e.g., hexa-arginine) tag can be added to the C- or N-terminus.[10] This tag dramatically increases the overall hydrophilicity of the peptide, improving its behavior during both synthesis and purification. The tag can be removed post-purification using a specific enzyme like Carboxypeptidase B for a C-terminal tag.[10]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why are hydrophobic stapled peptides so susceptible?

A1: Peptide aggregation is the self-association of individual peptide chains into larger, often insoluble, complexes.[2] This process is primarily driven by non-covalent interactions, including:

  • Hydrophobic Interactions: Hydrophobic amino acid side chains cluster together to minimize their contact with the polar solvent environment.[8]

  • Hydrogen Bonding: The peptide backbones can form extensive intermolecular hydrogen bonds, leading to the formation of highly stable β-sheet structures, which are a hallmark of aggregated peptides.[8][11]

Stapled peptides are particularly susceptible because the hydrocarbon staple itself adds significant hydrophobicity. While the staple is designed to stabilize a desired α-helical conformation, if the overall sequence has a high hydrophobic content, the driving force for aggregation can overcome the helical propensity, especially at high concentrations on the resin or in solution.[12]

Q2: Can I predict if my stapled peptide sequence is likely to aggregate?

A2: While precise prediction is difficult, there are strong indicators.[1] A sequence is considered at high risk for aggregation if it contains over 40-50% hydrophobic residues (e.g., Val, Leu, Ile, Phe, Ala, Met).[3][8] Stretches of contiguous hydrophobic amino acids are particularly problematic.[5] Additionally, sequences containing Gly-Gly or Asp-Gly motifs are known to be difficult, as glycine's flexibility can facilitate backbone arrangements that favor aggregation, and the Asp-Gly pair is prone to aspartimide side reactions which can be exacerbated by aggregation.[7][9]

Q3: How do "structure-disrupting" dipeptides like pseudoprolines and Dmb-glycine derivatives work?

A3: These are powerful tools for proactively preventing aggregation during SPPS.

  • Pseudoproline Dipeptides: These are formed from Ser or Thr residues. The side chain hydroxyl group is cyclized back onto the backbone nitrogen, creating a rigid oxazolidine ring. This ring structure forces a "kink" in the peptide chain, making it sterically impossible to adopt the planar β-sheet conformation.[1]

  • Dmb/Hmb-Protected Amino Acids: A 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group is attached to the backbone nitrogen of an amino acid, typically glycine.[8] This bulky group acts as a "permanent" protecting group during synthesis that physically prevents the backbone nitrogen from participating in hydrogen bonds, thereby disrupting β-sheet formation.[1] These groups are readily removed during the final TFA cleavage.[1]

Diagram: Mechanism of Aggregation Disruption

G cluster_0 cluster_1 cluster_2 A ---[NH-CO]---[NH-CO]--- B ---[NH-CO]---[NH-CO]--- A->B H-Bonding (β-Sheet Formation) C ---[N(Dmb)-CO]---[NH-CO]--- D ---[NH-CO]---[NH-CO]--- E ---[KINK]---[NH-CO]--- F ---[NH-CO]---[NH-CO]---

Caption: How Dmb groups and pseudoprolines prevent β-sheet formation.

Q4: Are there special considerations for the non-natural amino acids used for stapling?

A4: Yes. The α,α-disubstituted non-natural amino acids bearing olefinic tethers for ring-closing metathesis (RCM) have sterically hindered amine groups.[7][9] This can make the coupling of these residues, and the coupling of the subsequent amino acid onto them, more difficult. It is often necessary to use extended coupling times, double or triple couplings, and potent coupling reagents (e.g., HATU, HCTU) to ensure the reaction goes to completion.[7][9] It is advisable to first optimize the synthesis of the linear, unstapled parent peptide to ensure the standard protocol is robust before attempting the more complex stapled version.[7]

Q5: My stapled peptide is pure but shows no activity. Could aggregation be the cause?

A5: Absolutely. Even if a peptide is soluble at the concentrations used for purification, it may self-associate into higher-order, non-functional aggregates at the higher concentrations used in biological assays.[13] This is especially true for stapled peptides designed to mimic an α-helix for protein-protein interaction inhibition. Aggregation can sequester the active monomeric form of the peptide. It is essential to verify the oligomeric state of your peptide in the final assay buffer. Techniques like native gel electrophoresis, analytical ultracentrifugation, or gel filtration chromatography can determine if higher-order species are present at your working concentration.[7][12][13] If aggregation is detected, the peptide should be used at a lower concentration or the buffer conditions (pH, salt concentration) should be re-evaluated.[7]

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Custom Peptide Synthesis. [Link]

  • Bird, G. H., et al. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry, 57(15), 6275–6288. [Link]

  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry, 57(15), 6275–6288. [Link]

  • Zheng, J. S., et al. (2013). Rational development of a strategy for modifying the aggregatibility of proteins. Proceedings of the National Academy of Sciences, 110(51), 20437–20442. [Link]

  • Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma. [Link]

  • Bode, S. A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 143. [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript. [Link]

  • Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis. (2020). ResearchGate. [Link]

  • Lau, Y. H., et al. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules, 24(20), 3643. [Link]

  • Lau, Y. H., et al. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules, 24(20), 3643. [Link]

  • Demizu, Y., et al. (2016). Rigid Peptide Macrocycles via On-Resin Glaser Stapling. Bioconjugate Chemistry, 27(4), 939–943. [Link]

  • A two-component 'double-click' approach to peptide stapling. (2015). David Spring's group. [Link]

  • Bode, S. A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 143. [Link]

  • Taming Aggregation. (2025). American Peptide Society. [Link]

Sources

Validation & Comparative

NMR Verification of Olefin Geometry in Stapled Peptide Macrocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Criticality

In the development of stapled peptide therapeutics, the Ring-Closing Metathesis (RCM) reaction introduces a macrocyclic olefin that can exist as either a cis (


) or trans (

) isomer. This is not merely a structural curiosity; the geometry dictates the peptide’s ability to adopt the bioactive

-helical conformation.
  • The cis isomer is generally preferred for

    
     staples to minimize strain and align with the helical turn.
    
  • The trans isomer is often thermodynamically favored in longer (

    
    ) staples but can induce backbone distortion that abrogates binding affinity.[1]
    

This guide compares NMR against alternative verification methods and provides a field-proven, multi-parameter NMR workflow to definitively assign olefin geometry.

Part 1: Comparative Analysis of Verification Methods

While X-ray crystallography is the definitive "snapshot," it is low-throughput and often fails for stapled peptides due to their inherent flexibility in solution. NMR remains the only high-throughput, solution-state method capable of providing atomic-level geometric assignment.

Table 1: Methodological Comparison
FeatureSolution NMR (Gold Standard) X-Ray Crystallography LC-MS / HPLC Computational Modeling
Primary Output Scalar couplings (

), NOE distances, Chemical Shifts (

)
Electron density mapRetention time, Mass-to-charge ratioPredicted energy minima
Geometry ID Direct: Measures

and spatial proximity.
Direct: Visualizes bond angles.Indirect: Separates isomers but cannot assign

without standards.
Predictive: Hypothetical; requires experimental validation.
Sample State Solution (Physiological relevance high).Solid Crystal (Packing forces may distort geometry).Solution.Virtual.
Throughput Medium (1-4 hours/sample).Low (Weeks to Months).High (Minutes).[2]High.
Limitations Spectral overlap in large peptides.Crystallization failure rate >80% for peptidomimetics.Requires synthesis of both isomers for co-injection comparison.Force fields often inaccurate for non-natural staples.

Part 2: The Physics of Detection (Technical Deep Dive)

To assign geometry with "Senior Scientist" level confidence, we cannot rely on a single parameter. We utilize a Consensus Triangulation approach involving three distinct physical phenomena:

  • Scalar Coupling (

    
    ):  The Karplus equation dictates that vicinal protons anti-periplanar (
    
    
    
    , trans) couple more strongly than syn-periplanar (
    
    
    , cis).
  • Dipolar Coupling (NOE): The Nuclear Overhauser Effect depends on the inverse sixth power of distance (

    
    ). Cis protons are closer spatially than trans protons.[3]
    
  • The Gamma-Gauche Effect (

    
    ):  Steric compression in cis isomers causes significant shielding (upfield shift) of the allylic carbons compared to trans isomers.
    
Table 2: Diagnostic NMR Parameters
ParameterCis (

) Isomer
Trans (

) Isomer
Reliability Note
Olefin Proton Coupling (

)
5 – 12 Hz (Typical ~10 Hz)12 – 18 Hz (Typical ~16 Hz)High risk of overlap.[1] Requires 2D J-resolved if obscured.
Allylic Carbon Shift (

)
Shielded (Upfield,

ppm)
Deshielded (Downfield,

ppm)
Most Robust Method.[1]

ppm difference.
Olefin-Olefin NOE Strong (Protons are on same side)Weak / Absent (Protons are opposite)Essential for confirmation.

Part 3: Strategic Experimental Protocol

Objective: Definitively assign


 geometry in a stapled peptide (1.5 – 3 kD).
Prerequisites:  High-purity sample (>95%), 600 MHz spectrometer or higher, Cryoprobe recommended.[1]
Phase 1: Sample Preparation[4]
  • Solvent Choice: Dissolve 1-2 mg of peptide in CD₃OH (Methanol-d4) or DMSO-d6 .

    • Expert Insight: Avoid CDCl₃. Stapled peptides often aggregate in non-polar solvents, broadening lines and obscuring J-couplings. Methanol mimics the amphipathic environment well.

  • Concentration: Target 1–2 mM.

Phase 2: The Data Acquisition Workflow

Do not just run a 1D Proton. The olefin region (5.3 – 5.8 ppm) is often crowded with alpha-protons.

  • 1D ¹H NMR: Quick assessment of dispersion. Look for the olefinic multiplet.

  • 2D ¹H-¹³C HSQC (Multiplicity Edited):

    • Purpose: Identify the allylic carbons.[3]

    • Setting: Set spectral width to capture aliphatic carbons (10–50 ppm).

  • 2D ¹H-¹H NOESY (Mixing time 300-500ms):

    • Purpose: Detect spatial proximity between the two olefin protons.

  • Selective 1D TOCSY (Optional but recommended):

    • Purpose: Excite the olefin protons to trace the connectivity to the allylic protons, confirming you are looking at the staple and not an aromatic side chain.

Phase 3: Analysis & Decision Logic[1]
Step A: The J-Coupling Check

Extract the coupling constant (


) from the olefinic signal.[4]
  • If signal is a clear doublet of triplets: Measure the large splitting.

    • 
      Trans .
      
    • 
      Cis .
      
  • If signal is overlapped: Proceed immediately to Step B. Do not guess.

Step B: The Carbon Chemical Shift Check (The "Tie-Breaker")

Examine the HSQC spectrum. Locate the allylic carbons (the carbons directly attached to the double bond).

  • The Rule: Compare the chemical shift (

    
    ) to reference values.
    
  • Analysis:

    • If

      
       is < 32 ppm , it indicates the 
      
      
      
      -gauche steric compression typical of Cis .
    • If

      
       is > 35 ppm , it indicates the lack of compression typical of Trans .
      
Step C: The NOE Confirmation

Check the cross-peak between the two olefinic protons in the NOESY spectrum.

  • Cis: Strong cross-peak (protons are < 3 Å apart).

  • Trans: No cross-peak or very weak (protons are distant).

Part 4: Visualizations

Diagram 1: The Verification Workflow

This diagram outlines the decision process for a scientist handling a new stapled peptide.

NMR_Workflow Start Purified Stapled Peptide Acquire1D Acquire 1D ¹H NMR (Focus: 5.0 - 6.0 ppm) Start->Acquire1D CheckOverlap Are Olefin Signals Resolved? Acquire1D->CheckOverlap MeasureJ Measure ³J_HH Coupling CheckOverlap->MeasureJ Yes Run2D Run 2D HSQC + NOESY CheckOverlap->Run2D No (Overlap) MeasureJ->Run2D J = 12-15 Hz (Ambiguous) DecisionCis CONCLUSION: CIS (Z) (Bioactive for i, i+4) MeasureJ->DecisionCis J < 12 Hz DecisionTrans CONCLUSION: TRANS (E) (Likely inactive for i, i+4) MeasureJ->DecisionTrans J > 15 Hz AnalyzeCarbon Analyze Allylic ¹³C Shift (Gamma-Gauche Effect) Run2D->AnalyzeCarbon AnalyzeNOE Analyze Olefin-Olefin NOE Run2D->AnalyzeNOE AnalyzeCarbon->DecisionCis δ < 32 ppm AnalyzeCarbon->DecisionTrans δ > 35 ppm AnalyzeNOE->DecisionCis Strong Cross-peak AnalyzeNOE->DecisionTrans No Cross-peak

Caption: Operational workflow for assigning olefin geometry. Note that 2D methods are required if 1D signals are ambiguous or overlapped.

Diagram 2: Mechanistic Distinction (Cis vs Trans)

This diagram illustrates the physical basis of the NMR signals.[3]

Mechanism cluster_cis CIS (Z) Isomer cluster_trans TRANS (E) Isomer CisStruct Geometry: Syn-Periplanar Dihedral: ~0° CisSignals CisSignals CisStruct->CisSignals Produces TransStruct Geometry: Anti-Periplanar Dihedral: ~180° TransSignals TransSignals TransStruct->TransSignals Produces

Caption: Correlation between molecular geometry and observable NMR parameters.

References

  • Kim, Y. W., et al. (2011). Synthesis of all-hydrocarbon stapled a-helical peptides by ring-closing olefin metathesis.[1] Nature Protocols. [Link]

  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled peptides for intracellular drug targets.[1] Methods in Enzymology. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry.[1] Elsevier. [Link]

Sources

A Head-to-Head Battle for Stability: Hydrocarbon Stapling vs. Lactam Cyclization in Peptide Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for stable, cell-permeable, and potent peptide therapeutics is a constant challenge. Linear peptides, despite their high specificity, are often plagued by proteolytic degradation and an inability to maintain a bioactive conformation. Cyclization strategies have emerged as a powerful tool to overcome these limitations. This guide provides an in-depth, objective comparison of two of the most prominent techniques: all-hydrocarbon stapling and lactam cyclization, supported by experimental data to inform your research and development decisions.

The fundamental goal of both hydrocarbon stapling and lactam cyclization is to constrain a peptide into its bioactive conformation, typically an α-helix, thereby enhancing its stability and therapeutic potential.[1] This pre-organization reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.[2] However, the chemical nature of the introduced covalent bridge dictates the resulting peptide's physicochemical properties and, consequently, its performance.

The Contenders: A Tale of Two Bridges

Hydrocarbon Stapling: This technique involves the introduction of two unnatural, olefin-bearing amino acids into the peptide sequence, which are then covalently linked via ruthenium-catalyzed ring-closing metathesis (RCM).[3] The resulting "staple" is an all-hydrocarbon bridge that enhances the peptide's α-helicity.[4] This method has gained significant traction for its ability to confer remarkable protease resistance and cell permeability to peptides.[5][6][7]

Lactam Cyclization: A more classical approach, lactam cyclization involves the formation of an amide bond between the side chains of two amino acids, typically an acidic residue (like aspartic or glutamic acid) and a basic residue (like lysine).[8][9] This results in a lactam bridge, a polar linkage that can also effectively stabilize α-helical structures.[10][11] Lactam bridges are a versatile tool for introducing conformational constraints in peptides.[12]

Stability Showdown: A Data-Driven Comparison

The true measure of a peptide stabilization strategy lies in its ability to withstand the harsh biological environment and maintain its structural integrity. Here, we compare hydrocarbon stapling and lactam cyclization across key stability parameters based on published experimental data.

A recent study directly compared the stability of hydrocarbon-stapled and lactam-cyclized peptides derived from the hACE2 sequence.[13] The results, summarized below, provide a clear quantitative comparison.

Stability ParameterHydrocarbon Stapled Peptide (11)Lactam Cyclized Peptide (4)Linear Peptide (Control)Reference
Proteolytic Half-life (in rat plasma) 6.8 hours5.0 hoursSignificantly shorter[13]
α-Helicity 53.5%55.5%Lower[13]

These findings indicate that while both methods significantly enhance stability compared to the linear counterpart, the all-hydrocarbon staple conferred a greater resistance to proteolytic degradation in this specific case.[13] It is important to note that the degree of stabilization can be sequence-dependent.[13]

Another study demonstrated that singly stapled peptides exhibited a 6- to 8-fold longer half-life against chymotrypsin compared to the unmodified peptide, while a double-stapled peptide showed a 24-fold enhancement in protease resistance.[14] This highlights the potential for multiple staples to further enhance stability.

Lactam-bridged peptides have also been shown to be highly stable in thermal denaturation studies.[11][15] The stability of lactam-bridged helices is, however, highly dependent on the orientation and position of the bridge.[10] For instance, an (i, i+4) spacing with a Glu-Lys orientation was found to be helix-stabilizing, while a Lys-Glu orientation was destabilizing.[10]

The "Why" Behind the "How": Causality in Experimental Choices

The choice between hydrocarbon stapling and lactam cyclization is not arbitrary and is driven by the desired properties of the final peptide therapeutic.

Choosing Hydrocarbon Stapling:

  • When to Choose It: This method is often preferred when maximal proteolytic resistance and cell permeability are the primary goals. The hydrophobic nature of the hydrocarbon staple is thought to facilitate membrane traversal.[5][7]

  • The Rationale: The all-hydrocarbon nature of the staple shields the peptide backbone from proteases more effectively than the more polar lactam bridge.[4][16] The increased hydrophobicity can also enhance interactions with the lipid bilayer of cell membranes.

Choosing Lactam Cyclization:

  • When to Choose It: Lactam cyclization is a valuable tool when a more hydrophilic profile is desired, which can be beneficial for solubility and reducing non-specific hydrophobic interactions. It is also a more established technique with a wider range of commercially available building blocks.

  • The Rationale: The amide bond of the lactam bridge introduces a polar functional group. This can improve aqueous solubility compared to the more greasy hydrocarbon staple. The use of natural amino acid side chains for cyclization can also be advantageous in terms of reducing potential immunogenicity.

Experimental Workflows: A Step-by-Step Guide

To provide a practical understanding, here are generalized, step-by-step protocols for both hydrocarbon stapling and lactam cyclization.

Hydrocarbon Stapling Workflow

This workflow outlines the key steps for generating a hydrocarbon-stapled peptide.

Hydrocarbon_Stapling_Workflow Peptide_Design 1. Peptide Design & Staple Position Selection SPPS 2. Solid-Phase Peptide Synthesis (SPPS) with Unnatural Amino Acids Peptide_Design->SPPS RCM 3. On-Resin Ring-Closing Metathesis (RCM) SPPS->RCM Deprotection_Cleavage 4. Deprotection and Cleavage from Resin RCM->Deprotection_Cleavage Purification 5. HPLC Purification Deprotection_Cleavage->Purification Characterization 6. Characterization (Mass Spec, CD) Purification->Characterization

Caption: A generalized workflow for the synthesis of hydrocarbon-stapled peptides.

Detailed Protocol:

  • Peptide Design and Staple Position Selection: Identify the target α-helical region and select two positions, typically i and i+4 or i and i+7, for the incorporation of olefin-bearing unnatural amino acids.[4][16]

  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide is synthesized on a solid support using standard Fmoc chemistry. The unnatural amino acids are incorporated at the predetermined positions.[17]

  • On-Resin Ring-Closing Metathesis (RCM): While the peptide is still attached to the resin, it is treated with a ruthenium catalyst (e.g., Grubbs' catalyst) to facilitate the formation of the hydrocarbon staple via RCM.[3]

  • Deprotection and Cleavage: The side-chain protecting groups are removed, and the stapled peptide is cleaved from the solid support.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and by circular dichroism (CD) spectroscopy to assess its α-helical content.[16]

Lactam Cyclization Workflow

This workflow illustrates the process of creating a lactam-bridged peptide.

Lactam_Cyclization_Workflow Peptide_Design 1. Peptide Design & Bridging Residue Selection SPPS 2. Solid-Phase Peptide Synthesis (SPPS) with Orthogonal Protecting Groups Peptide_Design->SPPS Selective_Deprotection 3. Selective Side-Chain Deprotection SPPS->Selective_Deprotection On_Resin_Cyclization 4. On-Resin Lactamization Selective_Deprotection->On_Resin_Cyclization Final_Deprotection_Cleavage 5. Final Deprotection and Cleavage On_Resin_Cyclization->Final_Deprotection_Cleavage Purification 6. HPLC Purification Final_Deprotection_Cleavage->Purification Characterization 7. Characterization (Mass Spec, CD) Purification->Characterization

Caption: A generalized workflow for the synthesis of lactam-cyclized peptides.

Detailed Protocol:

  • Peptide Design and Bridging Residue Selection: Choose the amino acid pair for lactam bridge formation (e.g., Asp/Glu and Lys) at appropriate positions, typically i and i+4.[2]

  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide is synthesized on a solid support. The side chains of the amino acids that will form the lactam bridge are protected with orthogonal protecting groups that can be removed without affecting other protecting groups or the resin linkage.[18]

  • Selective Side-Chain Deprotection: The orthogonal protecting groups on the selected side chains are selectively removed.

  • On-Resin Lactamization: A coupling reagent is used to facilitate the formation of the amide bond between the deprotected side chains while the peptide is still on the resin.[18]

  • Final Deprotection and Cleavage: The remaining side-chain protecting groups are removed, and the cyclic peptide is cleaved from the resin.

  • Purification: The crude peptide is purified by RP-HPLC.

  • Characterization: The final product is characterized by mass spectrometry and CD spectroscopy.

Concluding Remarks: Selecting the Right Tool for the Job

Both hydrocarbon stapling and lactam cyclization are powerful and validated strategies for enhancing the stability and drug-like properties of peptide therapeutics.[6][19] The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific therapeutic application and the desired physicochemical properties of the final peptide.

Hydrocarbon stapling often excels in maximizing proteolytic stability and cell penetration, making it a go-to choice for targeting intracellular protein-protein interactions.[5][6] Lactam cyclization, with its more polar bridge, offers a valuable alternative when properties like aqueous solubility are a primary concern. A thorough understanding of the underlying chemistry and the impact of the chosen bridge on the peptide's overall properties is paramount for successful peptide drug design.

References

  • LifeTein. (2024, March 12). The Benefits of Stapled Peptides. [Link]

  • Open Exploration Publishing. (2024, April 18). Stapled peptides: targeting protein-protein interactions in drug development. [Link]

  • Houston, M. E. Jr, & Gannon, C. L. (1996). Lactam bridge stabilization of alpha-helical peptides: ring size, orientation and positional effects. PubMed. [Link]

  • Bird, G. H., et al. (2010). Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic. PNAS, 107(32), 14093–14098. [Link]

  • Springer Nature Experiments. (n.d.). Three Methods for Peptide Cyclization Via Lactamization. [Link]

  • Houston, M. E. Jr, et al. (1996). Lactam bridge stabilization of alpha-helices: the role of hydrophobicity in controlling dimeric versus monomeric alpha-helices. PubMed. [Link]

  • Taylor & Francis. (2024, May 16). Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. [Link]

  • ACS Publications. (1996). Lactam Bridge Stabilization of α-Helices: The Role of Hydrophobicity in Controlling Dimeric versus Monomeric α-Helices. Biochemistry, 35(21), 6795–6804. [Link]

  • Drug Hunter. (2025, September 30). Stapled-Peptides: An Innovative Approach to Improve Drug-Like Properties That Continues to Pursue Clinical Validation. [Link]

  • Semantic Scholar. (n.d.). Hydrocarbon stapled peptides as modulators of biological function. [Link]

  • PMC. (2023, December 21). Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. [Link]

  • MDPI. (2023, September 2). Peptide Stapling Applied to Antimicrobial Peptides. [Link]

  • Chem & Bio Engineering. (2024, June 11). Recent Advances in Metal-Free Peptide Stapling Strategies. [Link]

  • ResearchGate. (2025, August 9). The Synthesis and Study of Side-Chain Lactam-Bridged Peptides. [Link]

  • PMC. (n.d.). Helix stabilization of amphipathic peptides by hydrocarbon stapling increases cholesterol efflux by the ABCA1 transporter. [Link]

  • PMC. (2016, May 25). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. [Link]

  • Eurogentec. (n.d.). Lactam ring cyclic peptides. [Link]

  • Encyclopedia.pub. (2023, September 22). Peptide Stapling Applied to Antimicrobial Peptides. [Link]

  • PubMed. (2002). The synthesis and study of side-chain lactam-bridged peptides. [Link]

  • ACS Publications. (2014, February 19). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. [Link]

  • Lau, Y. H., et al. (2015). Different stapling-based peptide drug design: Mimicking α-helix as inhibitors of protein-protein interaction. Bioorganic & Medicinal Chemistry, 23(15), 4015-4023.
  • David Spring's group. (2015, March 12). A two-component 'double-click' approach to peptide stapling. [Link]

  • Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis. [Link]

  • ResearchGate. (n.d.). Bis‐Lactam Peptide [i, i + 4]‐Stapling. [Link]

  • RSC Publishing. (n.d.). Comparison of hydrocarbon-and lactam-bridged cyclic peptides as dimerization inhibitors of Leishmania infantum trypanothione reductase. [Link]

  • Zhang, H., et al. (2024). Stapled peptides: targeting protein-protein interactions in drug development. Explor Target Antitumor Ther, 5, 100078.
  • Technology Networks. (n.d.). Facile Synthesis of Hydrocarbon-Stapled Peptides. [Link]

  • PubMed. (2023, December 21). Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein-Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. [Link]

  • MDPI. (2019, October 10). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. [Link]

  • PMC. (2013, December 20). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective. [Link]

  • Semantic Scholar. (2020, October 1). Bis-Lactam Peptide [i, i+4]-Stapling with α-Methylated Thialysines. [Link]

  • GenScript. (2024, May 23). Delving into the World of Cyclic Peptides: Harnessing the Power of Circular Molecules for Innovative Therapeutic Solutions. [Link]

  • Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. [Link]

  • PMC. (2020, February 13). Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. [Link]

  • ScienceOpen. (2015, July 10). Assessing the Efficacy of Mdm2/Mdm4-Inhibiting Stapled Peptides Using Cellular Thermal Shift Assays. [Link]

  • ResearchGate. (2025, August 6). Synthesis of β-Lactams and cyclo-β-Dipeptides from β-Amino Acids: Experimental Observations and Theoretical Analysis. [Link]

  • PMC. (2024, September 5). Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative. [Link]

  • MDPI. (2023, December 21). Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. [Link]

  • Semantic Scholar. (2023, September 2). Peptide Stapling Applied to Antimicrobial Peptides. [Link]

  • ResearchGate. (2025, August 7). Discovery and applications of naturally occurring cyclic peptides. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Amino-6-heptenoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely from acquisition to disposal. This guide provides a detailed operational plan for the proper disposal of 2-Amino-6-heptenoic Acid Hydrochloride (CAS No. 89895-48-7). The procedures outlined below are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment.

The foundational principle of chemical waste management is that the generator of the waste is responsible for its proper characterization and disposal . While this guide is built on extensive research, it is imperative to always consult the manufacturer-specific Safety Data Sheet (SDS) that accompanied your product, as hazard classifications and disposal recommendations can vary between suppliers.

Part 1: Hazard Assessment and Characterization

A specific, publicly available Safety Data Sheet (SDS) for 2-Amino-6-heptenoic Acid Hydrochloride is not consistently available. In the absence of definitive data, a conservative approach based on the chemical's structure is warranted.

  • Acidic Nature: As a hydrochloride salt, the compound is acidic and may be corrosive. The related compound, 6-Heptenoic acid, is classified as a corrosive liquid that can cause severe skin and eye damage.[1][2]

  • Amino Acid Derivative: While many common, naturally occurring amino acids are considered non-hazardous, this is a synthetic derivative.[3] Other modified amino acids are known to be skin and eye irritants.[4][5]

Part 2: Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling the pure substance or its waste. The following table summarizes the recommended PPE based on a conservative hazard assessment.

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and potential splashes.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.[2]
Body Protection Standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Generally not required for small quantities handled with adequate ventilation. A dust mask or respirator may be necessary if dust is generated.[2]Prevents inhalation of airborne particles.

Part 3: Step-by-Step Disposal Procedures

The proper segregation and containment of chemical waste at the point of generation is a cornerstone of the Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" waste management system.[8][9][10]

Procedure 3.1: Unused or Waste Solid Chemical
  • Container Selection: Use a designated, sealable, and chemically compatible hazardous waste container.[11] Do not use metal containers for acidic waste.[12] The original product container can be used if it is in good condition.

  • Transfer: Carefully transfer the solid waste into the container using a dedicated spatula or scoop. Avoid generating dust.

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE" .[13][14] The label must also include:

    • The full chemical name: "2-Amino-6-heptenoic Acid Hydrochloride"

    • CAS Number: "89895-48-7"

    • An indication of the hazard (e.g., "Irritant," "Corrosive Solid").[14]

    • The accumulation start date (the date the first particle of waste was added).[15]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[11][16] The SAA must be away from drains and incompatible materials (e.g., bases, strong oxidizing agents).

Procedure 3.2: Contaminated Labware and Debris
  • Collection: Any disposable items that have come into direct contact with 2-Amino-6-heptenoic Acid Hydrochloride are also considered hazardous waste. This includes:

    • Gloves

    • Weighing papers or boats

    • Contaminated paper towels or bench protectors

    • Pipette tips

  • Containment: Place these solid waste items into the same designated hazardous waste container as the pure solid, or into a separate, clearly labeled, plastic-lined container for "Solid Hazardous Waste Debris."

  • Empty Product Containers: A container that held the chemical must be considered "RCRA empty" before being disposed of as non-hazardous waste. For a solid, this means no material remains that can be feasibly removed. If the material was acutely toxic (a "P-listed" waste), the container must be triple-rinsed.[15] Given the lack of specific toxicity data, it is best practice to dispose of the original, unrinsed container as hazardous waste along with the solid.

Part 4: Spill and Decontamination Protocol

Accidental spills must be managed promptly and safely.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Secure the Area: If the spill is large or generates significant dust, restrict access to the area.

  • Don PPE: Wear the appropriate PPE as detailed in Part 2.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite, sand, or cat litter to prevent the spread of dust.

  • Collection: Carefully sweep or scoop the absorbent material and spilled solid into your designated hazardous waste container. Use non-sparking tools if there is any fire risk.

  • Decontamination: Wipe the spill area with a damp cloth or paper towel (using soap and water, or a mild detergent). Work from the outside of the spill area inward.

  • Dispose of Cleaning Materials: All cleaning materials (absorbent, contaminated cloths, etc.) must be placed in the hazardous waste container.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after the cleanup is complete.

Part 5: Disposal Workflow Diagram

The following diagram outlines the decision-making process for the compliant disposal of 2-Amino-6-heptenoic Acid Hydrochloride and its associated waste.

G cluster_0 Waste Generation & Characterization cluster_1 Containment & Labeling cluster_2 Accumulation & Disposal start Waste Generated (Solid, Contaminated Items, or Spill Residue) sds Consult Vendor SDS for Specific Hazards start->sds characterize Characterize as Regulated Chemical Waste (Assumed Irritant/Corrosive) sds->characterize ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) characterize->ppe container Select Compatible, Sealable Hazardous Waste Container ppe->container labeling Label Container: 'HAZARDOUS WASTE' Full Chemical Name & CAS Hazard Warning & Date container->labeling saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa pickup Arrange for Pickup by Licensed Hazardous Waste Contractor saa->pickup caption Disposal Workflow for 2-Amino-6-heptenoic Acid Hydrochloride

Caption: Disposal Workflow for 2-Amino-6-heptenoic Acid Hydrochloride

Part 6: The Regulatory Framework

In the United States, the management of chemical waste is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA).[10][17] RCRA establishes a "cradle-to-grave" system to track hazardous waste from its point of generation to its final disposal.[8][9] As a generator, your laboratory is the "cradle" and is legally responsible for ensuring the waste is handled correctly throughout its lifecycle. This involves obtaining an EPA ID number (if your institution generates above a certain threshold), following strict labeling and storage protocols, and transferring waste only to licensed disposal facilities.[12][14]

By following the procedures in this guide, you are not just ensuring safety but also upholding your professional and legal responsibilities in the stewardship of chemical materials.

References

  • VIII. Disposal Procedures for Non Hazardous Waste. (n.d.). Retrieved February 24, 2026, from SFA Environmental Health, Safety, and Risk Management.
  • In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services, University of British Columbia. Retrieved February 24, 2026, from [Link]

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Rowan University. Retrieved February 24, 2026, from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association (NSTA). Retrieved February 24, 2026, from [Link]

  • RCRA Monitoring & Hazardous Waste Testing. (n.d.). RMB Environmental Laboratories, Inc. Retrieved February 24, 2026, from [Link]

  • Resource Conservation and Recovery Act. (n.d.). National Environmental Trainers. Retrieved February 24, 2026, from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved February 24, 2026, from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved February 24, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 24, 2026, from [Link]

  • RCRA addresses waste management, disposal and recycling. (n.d.). University of Houston-Clear Lake. Retrieved February 24, 2026, from [Link]

  • What Is RCRA Hazardous Waste? (2021, October 14). Daniels Health. Retrieved February 24, 2026, from [Link]

  • 2-Amino-6-heptenoic Acid Hydrochloride. (n.d.). Pharmaffiliates. Retrieved February 24, 2026, from [Link]

  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management. Retrieved February 24, 2026, from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved February 24, 2026, from [Link]

  • Resource Conservation and Recovery Act. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • SAFETY DATA SHEET for Hept-6-enoic acid. (2018, May 23). Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 6-Heptynoic acid. (2015, May 22). Fisher Scientific.
  • SAFETY DATA SHEET for 6-Aminopenicillanic Acid. (2024, November 26). TCI Chemicals.
  • Safety data sheet for Hydrochloric Acid 6M. (n.d.). CPAchem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.